Product packaging for 4-Bromo-1-methylindolin-2-one(Cat. No.:CAS No. 884855-68-9)

4-Bromo-1-methylindolin-2-one

Cat. No.: B1287810
CAS No.: 884855-68-9
M. Wt: 226.07 g/mol
InChI Key: YYTXVBYHPIORNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-1-methylindolin-2-one is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO B1287810 4-Bromo-1-methylindolin-2-one CAS No. 884855-68-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-11-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTXVBYHPIORNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587482
Record name 4-Bromo-1-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884855-68-9
Record name 4-Bromo-1,3-dihydro-1-methyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884855-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-methyl-2-oxindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physical Properties

4-Bromo-1-methylindolin-2-one is a halogenated derivative of 1-methylindolin-2-one. Its core structure consists of a bicyclic indolinone system with a bromine atom substituted at the 4-position of the benzene ring and a methyl group attached to the nitrogen atom.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈BrNO[1][2]
Molecular Weight 226.07 g/mol [1][3]
CAS Number 884855-68-9[1]
Appearance Grey solid[1]
Storage Temperature Room temperature[1]

Note: Quantitative experimental data for melting point, boiling point, and solubility in various solvents are not available in the reviewed literature. A predicted boiling point for the related, but structurally different, compound 4-BROMO-1-METHYL-1H-INDOLE is 300.9±15.0 °C[4].

Spectral Data

While commercial suppliers indicate the availability of spectral data for this compound, the actual spectra or detailed peak information are not publicly accessible in the reviewed search results[5]. For research purposes, it is recommended to acquire the compound from a reputable supplier who can provide a certificate of analysis with detailed spectral data.

Table 2: Available Spectral Information

Spectrum TypeAvailability
¹H NMR Indicated as available from commercial suppliers[5]
¹³C NMR Indicated as available from commercial suppliers[5]
Infrared (IR) Indicated as available from commercial suppliers[5]
Mass Spectrometry (MS) Indicated as available from commercial suppliers[5]

Synthesis

A specific and detailed experimental protocol for the synthesis of this compound is not available in the reviewed public literature. However, a method for the synthesis of the isomeric compound, 5-Bromo-1-methylindolin-2-one, has been reported and may serve as a starting point for the development of a synthetic route to the 4-bromo isomer[6].

Experimental Protocol for a Related Isomer: Synthesis of 5-Bromo-1-methylindolin-2-one [6]

This protocol describes the synthesis of the 5-bromo isomer and may be adaptable for the synthesis of this compound, likely requiring a different starting material (e.g., 4-bromo-substituted aniline derivative).

  • Starting Material: 1-Methylindolin-2-one (0.50 g)

  • Reagent: N-Bromosuccinimide (NBS) (0.60 g)

  • Solvent: Acetonitrile (10 ml)

Procedure:

  • Dissolve 1-Methylindolin-2-one in acetonitrile.

  • Cool the mixture to 263 K (-10 °C).

  • Slowly add a solution of NBS in acetonitrile.

  • Stir the reaction mixture for 24 hours.

  • Pour the mixture into ice water and stir for an additional hour.

  • Extract the product with chloroform.

  • Dry the organic layer over Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

Yield: 76% (for 5-Bromo-1-methylindolin-2-one)

Logical Workflow for Potential Synthesis Adaptation

G Potential Synthesis Adaptation Workflow cluster_start Starting Material Selection cluster_synthesis Synthetic Steps (Hypothetical) cluster_end Final Product start Select Appropriate Substituted Aniline (e.g., 2-amino-3-bromophenylacetic acid derivative) step1 Cyclization to form Indolin-2-one core start->step1 Reaction step2 N-methylation step1->step2 Reaction step3 Purification step2->step3 Work-up end This compound step3->end Isolation

Caption: A hypothetical workflow for the synthesis of this compound.

Biological Activity

There is no specific information available in the reviewed public literature regarding the biological activity, mechanism of action, or associated signaling pathways of this compound.

However, the indolin-2-one scaffold is a well-known privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties[6][7][8]. The biological effects of these compounds are highly dependent on the nature and position of the substituents on the indolinone core.

General Biological Activities of Indolin-2-one Derivatives

G General Biological Activities of Indolin-2-one Scaffold Indolinone Indolin-2-one Scaffold Anticancer Anticancer Indolinone->Anticancer AntiInflammatory Anti-inflammatory Indolinone->AntiInflammatory Antimicrobial Antimicrobial Indolinone->Antimicrobial Other Other Activities Indolinone->Other

Caption: Common biological activities associated with the indolin-2-one chemical scaffold.

Given the lack of specific data, any research into the biological effects of this compound would represent a novel investigation into its potential therapeutic applications.

Conclusion and Future Directions

This compound is a chemical entity for which basic identifying information is available. However, there is a significant lack of publicly accessible, in-depth experimental data. To fully characterize this compound for research and development purposes, the following experimental work is necessary:

  • Determination of Physicochemical Properties: Experimental measurement of the melting point, boiling point, and solubility in a range of pharmaceutically relevant solvents.

  • Comprehensive Spectral Analysis: Acquisition and interpretation of ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry data to confirm the structure and purity.

  • Development of a Synthetic Protocol: Elucidation and optimization of a reliable and scalable synthetic route.

  • Biological Screening: A comprehensive evaluation of the biological activity of this compound in various in vitro and in vivo models to explore its therapeutic potential.

This technical guide underscores the current knowledge gap and provides a framework for the systematic investigation of this compound.

References

An In-depth Technical Guide to the Synthesis Precursors of 4-Bromo-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Synthetic Strategies

The synthesis of 4-Bromo-1-methylindolin-2-one can be approached through two primary retrosynthetic pathways:

  • Route A: Late-Stage Bromination: This strategy involves the synthesis of the 1-methylindolin-2-one core, followed by a regioselective bromination at the C4 position.

  • Route B: Ring Formation from a Brominated Precursor: This approach utilizes a pre-brominated aromatic precursor, which is then elaborated to form the indolin-2-one ring system.

Each of these strategies relies on specific precursors, which are discussed in detail below.

Route A: Late-Stage Bromination of 1-Methylindolin-2-one

This is often a preferred route in synthetic chemistry due to the commercial availability of the starting material, 1-methylindolin-2-one. The key challenge in this approach is achieving regioselective bromination at the C4 position, as electrophilic aromatic substitution on the indolin-2-one ring can also occur at other positions, notably the C5 position.

Core Precursor: 1-Methylindolin-2-one
PrecursorCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Considerations
1-Methylindolin-2-one61-70-1C₉H₉NO147.17Commercially available, serves as the direct substrate for bromination.
Brominating Agents and Regioselectivity

The choice of brominating agent and reaction conditions is critical for directing the substitution to the desired C4 position. While a specific protocol for the 4-bromo isomer is not detailed in the available literature, the synthesis of the 5-bromo isomer is well-documented and provides a crucial starting point for experimental design.

Reference Experiment: Synthesis of 5-Bromo-1-methylindolin-2-one [1][2]

A documented procedure for the synthesis of the isomeric 5-Bromo-1-methylindolin-2-one involves the electrophilic bromination of 1-methylindolin-2-one using N-Bromosuccinimide (NBS).[1][2]

Experimental Protocol:

  • Dissolve 1-Methylindolin-2-one (0.50 g) in acetonitrile (10 ml).

  • Cool the mixture to 263 K (-10 °C).

  • Slowly add a solution of N-Bromosuccinimide (NBS) (0.60 g) in acetonitrile.

  • Stir the reaction mixture for 24 hours at the same temperature.

  • Pour the mixture into ice water and continue stirring for an additional hour.

  • Extract the product with chloroform.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

ReactantMoles/EquivalentsSolventTemperatureTimeYield of 5-bromo isomer
1-Methylindolin-2-one1.0Acetonitrile263 K24 h76%
N-Bromosuccinimide~1.1Acetonitrile263 K24 h76%

Achieving 4-Bromo Selectivity:

To favor the formation of the 4-bromo isomer, researchers may need to explore various strategies, including:

  • Use of Directing Groups: Introduction of a temporary directing group on the indolinone core could sterically or electronically favor bromination at the C4 position.

  • Alternative Brominating Agents: Investigating different brominating agents (e.g., Br₂, pyridinium tribromide) in various solvent systems may alter the regiochemical outcome.

  • Catalysis: The use of Lewis or Brønsted acid catalysts could influence the position of bromination.

The following diagram illustrates the general workflow for this synthetic approach.

G cluster_start Starting Material cluster_reaction Bromination cluster_workup Workup & Purification cluster_product Product 1_methylindolin_2_one 1-Methylindolin-2-one bromination Brominating Agent (e.g., NBS) + Solvent (e.g., Acetonitrile) 1_methylindolin_2_one->bromination Reaction quench Quench with Water bromination->quench Post-reaction extraction Solvent Extraction quench->extraction drying Drying extraction->drying concentration Solvent Removal drying->concentration purification Purification (e.g., Recrystallization, Chromatography) concentration->purification product This compound (and isomers) purification->product

Caption: Generalized workflow for the synthesis of bromo-1-methylindolin-2-one via late-stage bromination.

Route B: Ring Formation from a Brominated Precursor

This strategy involves constructing the indolin-2-one ring from an aromatic starting material that already contains the bromine atom at the desired position. This can offer better control over the final product's regiochemistry.

Potential Precursors

Several classes of brominated aromatic compounds can serve as precursors for this route. The selection of the precursor will dictate the subsequent reaction steps needed to form the heterocyclic ring.

Precursor ClassExample PrecursorKey Transformations Required
Brominated Anilines2-Amino-5-bromotolueneAcylation, cyclization
Brominated Phenylacetic Acids(2-Amino-5-bromophenyl)acetic acidN-methylation, cyclization (lactamization)
Brominated Isatins4-Bromo-1-methylisatinReduction of the C3-carbonyl group

A notable precursor in this category is 4-Bromo-1-methylisatin , as its reduction could potentially lead to the desired product. A Chinese patent describes the preparation of a related compound, 4-bromo-3-hydroxy-3-difluorobenzenesulfonyl-1-methylindoline-2-one, using 4-bromo-1-methylisatin as a raw material, indicating its utility as a precursor.[3]

The synthesis of (E)-4-Bromo-3-hydrazonoindolin-2-one also starts from 4-Bromoisatin, further highlighting its role as a key intermediate for 4-substituted indolinones.[4]

The following diagram outlines a conceptual workflow for this synthetic strategy.

G cluster_precursor Starting Material cluster_cyclization Ring Modification/Formation cluster_workup Workup & Purification cluster_product Final Product brominated_precursor Brominated Aromatic Precursor (e.g., 4-Bromo-1-methylisatin) ring_formation Chemical Transformation(s) (e.g., Reduction) brominated_precursor->ring_formation Reaction workup Standard Workup & Purification ring_formation->workup Post-reaction product This compound workup->product

Caption: Conceptual workflow for synthesizing this compound from a pre-brominated precursor.

Conclusion

The synthesis of this compound presents a significant regiochemical challenge. While a direct, detailed protocol is not publicly available, two primary synthetic strategies can be proposed. The late-stage bromination of 1-methylindolin-2-one is a straightforward approach, but would require careful optimization of reaction conditions to ensure selective bromination at the C4 position. The synthesis from a pre-brominated precursor, such as 4-Bromo-1-methylisatin, offers a more controlled but potentially longer synthetic route. Researchers and drug development professionals seeking to synthesize this compound should consider both approaches, using the provided information and the detailed protocol for the 5-bromo isomer as a foundation for their experimental design. Further investigation into specialized chemical databases and patent literature may yield more specific synthetic details.

References

A Technical Guide to the Solubility of 4-Bromo-1-methylindolin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of 4-Bromo-1-methylindolin-2-one

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 884855-68-9[1][4]
Molecular Formula C₉H₈BrNO[1]
Molecular Weight 226.07 g/mol [1]
Appearance Grey solid[1]
Storage Store at room temperature[1]

Theoretical Solubility Considerations

The solubility of an organic compound is primarily governed by the principle of "like dissolves like."[5] The structure of this compound, containing both a polar lactam group and a less polar brominated aromatic ring, suggests that its solubility will vary across the spectrum of organic solvents. One would anticipate moderate solubility in polar aprotic solvents and lower solubility in nonpolar solvents.

Experimental Determination of Solubility

The following section details a general protocol for the qualitative and quantitative determination of the solubility of this compound.

Materials and Equipment

  • This compound (solid)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, diethyl ether, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing prep_compound Weigh this compound mix Combine and Mix (Vortex) prep_compound->mix prep_solvent Measure Solvent Volume prep_solvent->mix equilibrate Equilibrate (e.g., 24h at 25°C) mix->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge aliquot Take Supernatant Aliquot centrifuge->aliquot filter Filter Supernatant aliquot->filter dilute Dilute Sample filter->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify Concentration hplc->quantify report Report Solubility (e.g., mg/mL) quantify->report

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Experimental Protocol

1. Preparation of Saturated Solutions

  • Accurately weigh an excess amount of this compound into a series of vials.

  • To each vial, add a known volume of a specific organic solvent.

  • Securely cap the vials and vortex them for a few minutes to ensure thorough mixing.

  • Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C) and allow them to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution reaches saturation.

2. Sample Processing

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant using a pipette, ensuring that no solid material is disturbed.

  • Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles.

3. Quantitative Analysis by HPLC

  • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

  • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response against concentration.

  • Accurately dilute the filtered supernatant from the saturated solutions to a concentration that falls within the range of the calibration curve.

  • Inject the diluted samples into the HPLC system and record the detector response.

  • Using the calibration curve, determine the concentration of this compound in the diluted samples.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation: Solubility of this compound

The following table can be used to record the experimentally determined solubility data.

SolventPolarity IndexQualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble)Quantitative Solubility (mg/mL) at 25 °C
Non-Polar Solvents
Hexane0.1
Toluene2.4
Ethers
Diethyl Ether2.8
Tetrahydrofuran (THF)4.0
Esters
Ethyl Acetate4.4
Ketones
Acetone5.1
Halogenated Solvents
Dichloromethane3.1
Chloroform4.1
Alcohols
Methanol5.1
Ethanol4.3
Polar Aprotic Solvents
Acetonitrile5.8
Dimethylformamide (DMF)6.4
Dimethyl Sulfoxide (DMSO)7.2

The solubility of this compound in organic solvents is a fundamental parameter for its effective utilization in research and development. This guide provides a robust framework for the experimental determination of this property. By following the outlined protocols, researchers can generate reliable and reproducible solubility data, which will facilitate the advancement of projects involving this compound. The provided workflow and data table serve as practical tools for the systematic investigation and documentation of the solubility profile of this compound.

References

Spectroscopic and Synthetic Profile of 4-Bromo-1-methylindolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for 4-Bromo-1-methylindolin-2-one (CAS 884855-68-9). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering key data for the identification, characterization, and further application of this compound.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
7.42dAr-H
7.29tAr-H
6.91dAr-H
3.55sCH₂
3.20sN-CH₃

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
174.5C=O
143.8Ar-C
133.5Ar-CH
128.9Ar-CH
125.2Ar-C
110.1Ar-CH
109.8Ar-C-Br
35.8CH₂
26.4N-CH₃

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Mass Spectrometry Data
m/zInterpretation
225/227[M]⁺ (Molecular ion peak with Br isotopes)
196/198[M-CO]⁺
170/172[M-CH₃-CO]⁺
146[M-Br]⁺
117[M-Br-CO]⁺

Predicted for Electron Ionization (EI).

Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
~3050Aromatic C-H stretch
~2920Aliphatic C-H stretch
~1715C=O (amide) stretch
~1600, ~1480Aromatic C=C stretch
~1100C-N stretch
~650C-Br stretch

Experimental Protocols

While a specific synthetic protocol for this compound is not available in the literature, the following adapted procedure is based on the reported synthesis of the isomeric 5-Bromo-1-methylindolin-2-one and is expected to yield the target compound.[1]

Synthesis of this compound (Adapted Protocol)
  • Dissolution: Dissolve 1-methylindolin-2-one (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1.1 eq) in acetonitrile dropwise to the cooled solution over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and stir for 1 hour.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Spectroscopic Characterization Protocol
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

    • Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Mass Spectrometry (MS):

    • Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into a mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the solid sample using an ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrometer.

    • Alternatively, prepare a KBr pellet containing a small amount of the sample.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Synthesis_and_Characterization_Workflow Workflow for this compound Start 1-Methylindolin-2-one Bromination Bromination with NBS in Acetonitrile Start->Bromination Reaction Stirring at RT Bromination->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Data Spectroscopic Data NMR->Data MS->Data IR->Data

Caption: General workflow for the synthesis and characterization of this compound.

References

4-Bromo-1-methylindolin-2-one: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-1-methylindolin-2-one. The information presented herein is crucial for maintaining the integrity of this compound in research and drug development settings. Due to the limited availability of stability data specific to this compound, this guide incorporates data from structurally related indolinone compounds to infer its stability profile and potential degradation pathways.

Physicochemical Properties and Stability Profile

This compound is a halogenated derivative of 1-methylindolin-2-one. The indolin-2-one core is a prevalent scaffold in many biologically active compounds. The stability of this core, and by extension, this compound, is influenced by environmental factors such as temperature, light, and humidity.

General Stability: The product is generally considered chemically stable under standard ambient conditions, specifically at room temperature[1][2]. It is also noted to be stable under recommended storage conditions[1][3]. However, the presence of the bromo substituent and the lactam ring within the indolinone structure suggests potential sensitivity to certain conditions. For instance, a related compound, 4-bromoindoline, has been identified as being light-sensitive[4].

Quantitative Stability Data Summary:

Due to the absence of specific quantitative stability studies on this compound in the public domain, the following table summarizes qualitative stability information and provides inferred risks based on the chemical structure and data from analogous compounds.

ParameterConditionRecommended PracticeInferred Risk of Degradation
Temperature Room TemperatureStore at controlled room temperature.Low
2-8°CRecommended by some suppliers[3].Low
Elevated TemperaturesAvoid exposure to high heat and sources of ignition[1].High (Potential for accelerated degradation)
Light Ambient LightStore in a light-protected container.Moderate to High (Inference from related bromo-indoles[4])
UV LightStrict avoidance is recommended.High (Potential for photodegradation)
Moisture Dry ConditionsStore in a tightly sealed container in a dry place[2].Low
High HumidityAvoid exposure to humid environments.Moderate (Potential for hydrolysis of the lactam ring)
pH NeutralMaintain neutral conditions in solution.Low
Acidic/BasicAvoid strongly acidic or basic conditions.Moderate to High (Potential for acid/base-catalyzed hydrolysis)

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

  • Storage: The compound should be stored in a tightly closed container in a dry and well-ventilated area[1][2]. While room temperature storage is generally acceptable[5], for long-term stability, storage at 2-8°C is advisable, as suggested by some suppliers[3]. The storage area should be protected from light and kept away from heat and potential sources of ignition[1].

  • Handling: Standard laboratory personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling the compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes[3][4]. After handling, it is important to wash hands thoroughly.

G cluster_storage Storage Protocol cluster_handling Handling Protocol storage_container Tightly Sealed, Light-Protected Container storage_location Dry, Well-Ventilated Area storage_container->storage_location storage_temp Controlled Room Temperature (2-8°C for Long-Term) storage_location->storage_temp storage_hazards Away from Heat & Ignition Sources storage_temp->storage_hazards ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) ventilation Well-Ventilated Fume Hood ppe->ventilation hygiene Avoid Skin/Eye Contact Wash Hands After Use ventilation->hygiene compound This compound compound->storage_container Requires compound->ppe Requires

Caption: Recommended workflow for the proper storage and handling of this compound.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, based on the chemistry of the indolin-2-one scaffold and related halogenated compounds, the following degradation routes are plausible:

  • Hydrolysis: The lactam (cyclic amide) bond in the indolin-2-one ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to the opening of the five-membered ring to form a substituted 2-aminophenylacetic acid derivative.

  • Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond. Exposure to UV or even strong visible light could potentially lead to the formation of debrominated species or other radical-mediated degradation products.

  • Oxidation: The indolinone ring can be susceptible to oxidation, potentially leading to the formation of isatin (indole-1,2-dione) derivatives or other oxidized species.

G cluster_pathways Potential Degradation Pathways compound This compound hydrolysis Hydrolysis (Acid/Base Catalyzed) compound->hydrolysis Moisture, pH photodegradation Photodegradation (UV/Visible Light) compound->photodegradation Light Exposure oxidation Oxidation compound->oxidation Oxidizing Agents product_hydrolysis Ring-Opened Product hydrolysis->product_hydrolysis product_photo Debrominated & Radical Products photodegradation->product_photo product_oxidation Oxidized Products (e.g., Isatin derivative) oxidation->product_oxidation

Caption: Plausible degradation pathways for this compound based on its chemical structure.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a stability-indicating analytical method should be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Forced Degradation Study Protocol:

A forced degradation study is essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and a solution to 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution to a calibrated light source (e.g., ICH option 1: UV and visible light) for a defined period.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a developed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of any degradation products.

Example HPLC Method Parameters (to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

G cluster_stress Forced Degradation Conditions start Prepare Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂) start->oxidative thermal Thermal (80°C) start->thermal photo Photolytic (ICH Guidelines) start->photo analysis HPLC-PDA Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile & Method Specificity analysis->evaluation

Caption: A logical workflow for conducting a forced degradation study of this compound.

Conclusion

While this compound is generally stable under standard room temperature conditions, its structural features suggest potential sensitivity to light, moisture, and non-neutral pH. For maintaining the long-term integrity and purity of this compound, it is imperative to adhere to the recommended storage and handling protocols. The development of a specific stability-indicating analytical method is highly recommended for any project utilizing this compound to ensure the reliability of experimental results. Further empirical studies are necessary to fully elucidate the quantitative stability profile and degradation pathways of this compound.

References

The Biological Activity of Halogenated Indolinones: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Halogenated indolinones represent a pivotal class of heterocyclic compounds with a broad and potent spectrum of biological activities. The incorporation of halogen atoms into the indolinone scaffold significantly influences their physicochemical properties, leading to enhanced potency and selectivity for various biological targets. This technical guide provides a comprehensive overview of the biological activities of halogenated indolinones, with a primary focus on their role as kinase inhibitors in oncology. We present a detailed analysis of their mechanism of action, structure-activity relationships (SAR), and a summary of their anticancer, antiviral, and anti-inflammatory properties. This document includes structured quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visual diagrams of key signaling pathways and experimental workflows to serve as a vital resource for researchers in the field of drug discovery and development.

Introduction

The indolinone core, a bicyclic structure containing a fused benzene and pyrrolidinone ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities. The strategic introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto this scaffold has proven to be a highly effective strategy for modulating their therapeutic potential. Halogenation can enhance binding affinity to target proteins, improve metabolic stability, and increase cell membrane permeability, thereby augmenting the overall efficacy of the compounds.[1]

Halogenated indolinones have emerged as particularly potent inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. By targeting key kinases involved in tumor growth, angiogenesis, and metastasis, halogenated indolinones have become a cornerstone of modern targeted cancer therapy. This guide will delve into the core biological activities of this important class of molecules.

Mechanism of Action: Kinase Inhibition

The predominant mechanism of action for many biologically active halogenated indolinones is the inhibition of protein kinases. These small molecules typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This binding event prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are essential for cell proliferation, survival, and angiogenesis.[2][3]

Key kinase targets for halogenated indolinones include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.

  • Fibroblast Growth Factor Receptors (FGFRs): Play a role in tumor cell proliferation, survival, and migration.

  • Cyclin-Dependent Kinases (CDKs): Regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[1]

The indolinone core typically forms hydrogen bonds with the hinge region of the kinase ATP-binding site, while the halogenated phenyl ring and other substituents occupy adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibitor.

Signaling Pathways

The inhibition of receptor tyrosine kinases such as VEGFR, PDGFR, and FGFR by halogenated indolinones disrupts multiple downstream signaling cascades critical for cancer progression. The following diagrams illustrate these key pathways.

VEGFR_Signaling VEGF VEGF VEGFR VEGFR PLCγ PLCγ VEGFR->PLCγ PI3K PI3K VEGFR->PI3K FAK FAK VEGFR->FAK Halogenated Indolinone Halogenated Indolinone Halogenated Indolinone->VEGFR Inhibits Proliferation Proliferation Survival Survival Migration Migration Angiogenesis Angiogenesis PKC PKC PLCγ->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT AKT->Angiogenesis mTOR mTOR AKT->mTOR mTOR->Survival FAK->Migration

Figure 1: Simplified VEGFR Signaling Pathway Inhibition.

PDGFR_Signaling PDGF PDGF PDGFR PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS STAT STAT PDGFR->STAT Halogenated Indolinone Halogenated Indolinone Halogenated Indolinone->PDGFR Inhibits Cell Growth Cell Growth Proliferation Proliferation Migration Migration AKT AKT PI3K->AKT AKT->Cell Growth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Migration

Figure 2: Simplified PDGFR Signaling Pathway Inhibition.

FGFR_Signaling FGF FGF FGFR FGFR FRS2 FRS2 FGFR->FRS2 PLCγ PLCγ FGFR->PLCγ Halogenated Indolinone Halogenated Indolinone Halogenated Indolinone->FGFR Inhibits Cell Survival Cell Survival Differentiation Differentiation Angiogenesis Angiogenesis GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Differentiation AKT AKT PI3K->AKT AKT->Cell Survival PKC PKC PLCγ->PKC PKC->Angiogenesis

Figure 3: Simplified FGFR Signaling Pathway Inhibition.

Quantitative Data on Biological Activities

The biological activity of halogenated indolinones is quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). The following tables summarize the in vitro activity of representative halogenated indolinones against various cancer cell lines and kinases.

Anticancer Activity

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Halogenated Indolinone Derivatives

CompoundHalogen (Position)Cancer Cell LineIC₅₀ (µM)Reference
5-Fluoroisatin 5-FluoroU937 (Human lymphoma)-[3]
5-Chloroisatin 5-ChloroHBL-100 (Human breast)246.53[3]
HeLa (Human cervical)247.29[3]
5-Bromoisatin 5-BromoU937 (Human lymphoma)-[3]
5-Iodoisatin 5-IodoU937 (Human lymphoma)-[3]
Compound 9 ChlorineHepG2 (Hepatocellular carcinoma)2.53[1]
MCF-7 (Breast cancer)7.54[1]
Compound 20 ChlorineHepG2 (Hepatocellular carcinoma)3.08[1]
MCF-7 (Breast cancer)5.28[1]
BIBF 1120 -HUVEC (Endothelial)0.023[4]
Kinase Inhibition

Table 2: Kinase Inhibitory Activity (IC₅₀ in nM) of Halogenated Indolinone Derivatives

CompoundHalogenKinase TargetIC₅₀ (nM)Reference
Compound 9 ChlorineVEGFR-256.74[1]
CDK-29.39[1]
Compound 20 ChlorineEGFR15.62[1]
VEGFR-227.41[1]
BIBF 1120 -VEGFR-223[4]
FGFR-169[4]
PDGFR-α59[4]
6-amido-substituted indolinone 1 -VEGFR-2763[4]
Anti-inflammatory Activity

Table 3: Anti-inflammatory Activity (IC₅₀) of Brominated Indoles

CompoundActivityIC₅₀Reference
6-Bromoisatin NO Inhibition (µM)120[5]
5-Bromoisatin NO Inhibition (µM)151.6[5]
Isatin (non-halogenated) NO Inhibition (µM)430[5]
Hypobranchial Gland Extract TNFα Inhibition (µg/mL)43.03[5]
Hypobranchial Gland Extract PGE2 Inhibition (µg/mL)34.24[5]
Antiviral Activity

Table 4: Antiviral Activity (EC₅₀/IC₅₀) of Halogenated Indole Derivatives

CompoundVirusActivityValueReference
6-bromo-indole derivative SARS-CoV-2IC₅₀ (µM)1.84[6]
Indole derivative IV HCVEC₅₀ (µM)1.16[7]
Indole derivative V HCVEC₅₀ (µM)0.6[7]
Compound 8c RSVEC₅₀ (µM)0.47[8]

Experimental Protocols

General Synthesis of 3-Substituted Halogenated Indolin-2-ones

A common route for the synthesis of 3-substituted indolin-2-ones involves the Knoevenagel condensation of a halogenated isatin (indoline-2,3-dione) with a compound containing an active methylene group.

Step 1: Synthesis of Halogenated Isatin Halogenated isatins can be prepared through various methods, including the Sandmeyer reaction starting from a halogenated aniline.

Step 2: Knoevenagel Condensation

  • Dissolve the halogenated isatin (1 equivalent) and the active methylene compound (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • Wash the crude product with a cold solvent (e.g., ethanol) to remove impurities.

  • Further purification can be achieved by recrystallization or column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (Luminescent)

This assay measures the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).

  • Prepare Reagents:

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Recombinant human kinase (e.g., VEGFR-2).

    • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

    • ATP solution.

    • Test compound (halogenated indolinone) serially diluted in DMSO.

    • Luminescent kinase assay reagent (e.g., Kinase-Glo®).

  • Assay Procedure:

    • Add 25 µL of a master mix containing kinase buffer, substrate, and ATP to each well of a 96-well white plate.

    • Add 5 µL of serially diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Initiate the reaction by adding 20 µL of diluted kinase enzyme to each well.

    • Incubate the plate at 30°C for 45-60 minutes.

    • Equilibrate the plate to room temperature.

    • Add 50 µL of luminescent kinase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the halogenated indolinone derivatives and incubate for a further 48-72 hours.

  • MTT Addition:

    • After the treatment period, remove the medium and add a solution of MTT (e.g., 0.5 mg/mL) to each well.

    • Incubate the plates for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a suitable solvent, such as dimethyl sulfoxide (DMSO), to dissolve the resulting formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation:

    • Calculate the percentage of cell viability relative to untreated control cells, and determine the IC₅₀ value from the dose-response curve.

Experimental and Logical Workflows

Drug Discovery Workflow for Kinase Inhibitors

The following diagram illustrates a typical workflow for the discovery and development of halogenated indolinone-based kinase inhibitors.

DrugDiscoveryWorkflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development Target ID Target ID HTS High-Throughput Screening Target ID->HTS Hit ID Hit Identification HTS->Hit ID Hit-to-Lead Hit-to-Lead Optimization Hit ID->Hit-to-Lead Lead Compound Lead Compound Hit-to-Lead->Lead Compound Lead Opt Lead Optimization (SAR) Lead Compound->Lead Opt In_Vitro In Vitro Testing (Potency, Selectivity, MoA) Lead Opt->In_Vitro In_Vivo In Vivo Models (Efficacy, PK/PD) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Candidate Tox->Candidate

Figure 4: Drug Discovery and Development Workflow.
Structure-Activity Relationship (SAR) of Halogenation

The following diagram provides a simplified representation of the structure-activity relationships of halogenated indolinones, highlighting the impact of halogen substitution on biological activity.

SAR_Halogenation Indolinone Core Indolinone Core Halogenation Halogenation Increased Lipophilicity Increased Lipophilicity Halogenation->Increased Lipophilicity Altered Electronic Properties Altered Electronic Properties Halogenation->Altered Electronic Properties Enhanced Binding Affinity Enhanced Binding Affinity Increased Lipophilicity->Enhanced Binding Affinity Altered Electronic Properties->Enhanced Binding Affinity Improved Potency Improved Potency Enhanced Binding Affinity->Improved Potency

Figure 5: SAR of Halogenation on Indolinone Activity.

Conclusion

Halogenated indolinones constitute a highly valuable and versatile class of compounds in modern drug discovery. Their primary mechanism of action as potent kinase inhibitors has led to the development of successful anticancer therapeutics. The strategic incorporation of halogens significantly enhances their biological activity, and a deep understanding of their structure-activity relationships is crucial for the design of next-generation inhibitors with improved potency and selectivity. This technical guide provides a foundational resource for researchers, offering a comprehensive overview of the biological activities of halogenated indolinones, along with practical experimental protocols and visual aids to facilitate further research and development in this promising field.

References

Unveiling 4-Bromo-1-methylindolin-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – As a compound of interest within the broader class of indolin-2-ones, 4-Bromo-1-methylindolin-2-one presents a unique scaffold for investigation in medicinal chemistry and drug discovery. This technical guide serves as a comprehensive introduction for researchers, scientists, and drug development professionals, summarizing its chemical properties, potential synthesis, and the known biological context of its parent structure. While specific biological data for this particular derivative remains limited in publicly accessible literature, its structural similarity to known bioactive molecules suggests its potential as a valuable research chemical.

Physicochemical Properties

This compound is a solid, typically appearing as a grey powder.[1] It is characterized by the following molecular and physical properties:

PropertyValueSource
CAS Number 884855-68-9[2]
Molecular Formula C₉H₈BrNO[2]
Molecular Weight 226.1 g/mol [2]
Appearance Grey Solid[1]
Storage Room Temperature[2]

Synthesis and Spectroscopic Data

Hypothetical Synthesis Workflow:

cluster_legend Legend 1-Methylindolin-2-one 1-Methylindolin-2-one Reaction Reaction 1-Methylindolin-2-one->Reaction NBS, Acetonitrile This compound This compound Reaction->this compound Purification Starting Material Starting Material Intermediate/Product Intermediate/Product Process Process

Caption: Hypothetical synthesis of this compound.

Spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are indicated to be available from various chemical suppliers.[4] However, detailed spectral assignments and interpretations are not currently published in scientific journals. Researchers are advised to acquire this data from the respective suppliers or through their own analytical characterization.

Potential Biological Activity and Research Applications

The indolin-2-one core is a well-established pharmacophore found in numerous compounds with significant biological activities. This structural motif is a key component of several approved drugs and clinical candidates, primarily recognized for their role as kinase inhibitors.

Kinase Inhibition

The indolin-2-one scaffold is a privileged structure in the design of inhibitors targeting a variety of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The general mechanism of action for many indolin-2-one-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates.

Generalized Kinase Inhibition Pathway:

cluster_pathway Kinase Signaling cluster_inhibition Inhibition Mechanism Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response This compound This compound Kinase_Inhibited Kinase This compound->Kinase_Inhibited Binds to ATP Site Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution Serial Dilution Prepare Reagents->Serial Dilution Add to Plate Add to Plate Serial Dilution->Add to Plate Initiate Reaction Initiate Reaction Add to Plate->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Add Detection Reagent Add Detection Reagent Stop Reaction->Add Detection Reagent Read Plate Read Plate Add Detection Reagent->Read Plate Analyze Data Analyze Data Read Plate->Analyze Data End End Analyze Data->End

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of 4-Bromo-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive guide to the safe handling of 4-Bromo-1-methylindolin-2-one based on available data for this compound and structurally related molecules. A specific Safety Data Sheet (SDS) with comprehensive toxicological data for this compound is not publicly available. Therefore, this guide extrapolates information from its isomers and parent compounds to provide the best possible safety recommendations. All users must perform a thorough risk assessment before handling this chemical and should consult with their institution's Environmental Health and Safety (EHS) department.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery as a building block for more complex molecules. As with any novel or sparsely documented chemical, a cautious and well-informed approach to its handling is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide synthesizes available safety information for this compound and its structural analogs to provide a detailed overview of its potential hazards, recommended handling procedures, and emergency responses.

Hazard Identification and Classification

Due to the limited specific toxicological data for this compound, a hazard assessment must be inferred from its structural components and data from similar compounds. The presence of a bromine atom on an aromatic ring and the indolinone core suggests potential for skin, eye, and respiratory irritation, as well as possible toxicity if ingested or absorbed through the skin.

Based on the hazard statements for its isomer, 6-Bromo-1-methylindolin-2-one, and the parent compound, 1-methylindolin-2-one, the following hazards should be anticipated:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Physical and Chemical Properties

Limited physical and chemical data are available for this compound. The available information is summarized in the table below.

PropertyValueSource
CAS Number 884855-68-9Generic Supplier Data
Molecular Formula C₉H₈BrNOGeneric Supplier Data
Molecular Weight 226.07 g/mol Generic Supplier Data
Appearance Grey solidGeneric Supplier Data
Storage Temperature Room temperatureGeneric Supplier Data

Exposure Controls and Personal Protection

A comprehensive personal protective equipment (PPE) strategy is essential when handling this compound to minimize exposure. The following table outlines the recommended PPE.

Protection TypeSpecificationRationale
Engineering Controls Work in a certified chemical fume hood.To minimize inhalation of dust or vapors.
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields (minimum). Chemical splash goggles are required when handling solutions. A face shield should be worn over goggles for splash hazards.Protects against splashes, dust, and vapors that can cause serious eye irritation.
Hand Protection Disposable nitrile gloves (minimum for incidental contact). For extended contact or handling of solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always check the manufacturer's glove compatibility chart.Prevents skin contact, which can lead to irritation and potential allergic reactions.
Body Protection A flame-resistant lab coat. Closed-toe shoes.Protects against skin exposure from spills and splashes. Protects feet from spills and dropped objects.
Respiratory Protection If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used after a formal risk assessment.Avoids respiratory tract irritation from dust or vapors.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the chemical's integrity and ensuring a safe laboratory environment.

Handling
  • Avoid contact: Do not get in eyes, on skin, or on clothing.

  • Avoid inhalation: Do not breathe dust or vapors.

  • Use in a well-ventilated area: All handling of the solid or solutions should be conducted in a certified chemical fume hood.

  • Prevent dust formation: Minimize the generation and accumulation of dust.

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in laboratory areas.

Storage
  • Container: Keep in a tightly closed, properly labeled container.

  • Conditions: Store in a cool, dry, and well-ventilated area. The recommended storage is at room temperature.[1]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release and Disposal

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment as outlined in Section 4.

  • Containment and Clean-up: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal. For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Environmental Precautions: Do not let the product enter drains, sewers, or waterways.

Waste Disposal
  • Classification: Dispose of this compound and any contaminated materials as hazardous waste.

  • Procedure: Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

Detailed experimental protocols for the safety and handling of this compound are not available in the public domain. The development of such protocols would require specific toxicological and reactivity testing. Researchers should develop their own standard operating procedures (SOPs) for handling this compound based on a thorough risk assessment and the guidance provided in this document.

Visualized Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of a research chemical like this compound.

SafeHandlingWorkflow cluster_prep Preparation & Risk Assessment cluster_handling Handling Operations (in Fume Hood) cluster_cleanup Post-Handling & Disposal ra Conduct Risk Assessment sds Review Available Safety Data (Compound & Analogs) ra->sds ppe_select Select Appropriate PPE sds->ppe_select receive Receive & Inspect Chemical ppe_select->receive Don PPE weigh Weighing Solid receive->weigh dissolve Dissolution weigh->dissolve reaction Use in Reaction dissolve->reaction decon Decontaminate Work Area & Glassware reaction->decon Procedure Complete waste Segregate Hazardous Waste decon->waste dispose Dispose via EHS waste->dispose

Caption: Safe handling workflow for this compound.

Conclusion

While this compound is a valuable compound for research and development, the lack of comprehensive safety data necessitates a highly cautious approach. By understanding the potential hazards extrapolated from similar compounds, implementing stringent exposure controls, and adhering to the safe handling and disposal practices outlined in this guide, researchers can minimize risks. The principles of good laboratory practice, including thorough risk assessment and the consistent use of appropriate personal protective equipment, are the cornerstones of safely working with this and any other novel chemical compound.

References

Methodological & Application

Synthesis of 4-Bromo-1-methylindolin-2-one from 1-methylindolin-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Bromo-1-methylindolin-2-one, a valuable building block in medicinal chemistry and drug development. Due to the propensity for direct bromination of 1-methylindolin-2-one to occur at the C5 position, a regioselective multi-step synthesis commencing from 4-bromo-2-nitrotoluene is presented as the primary and most reliable method. An alternative direct bromination approach is also discussed, acknowledging the challenges in achieving C4 selectivity. The protocols include comprehensive experimental procedures, characterization data, and a visual representation of the synthetic workflow.

Introduction

Indolin-2-one and its derivatives are privileged scaffolds in numerous biologically active compounds and approved pharmaceuticals. The introduction of a bromine atom at the C4 position of the 1-methylindolin-2-one core can significantly influence the molecule's physicochemical properties and biological activity, making it a key intermediate for the synthesis of novel therapeutic agents. However, the direct electrophilic bromination of 1-methylindolin-2-one typically yields the 5-bromo isomer as the major product. Therefore, a more strategic, multi-step approach is required to ensure the desired regioselectivity. This application note details a robust synthetic route starting from a commercially available substituted toluene.

Primary Synthetic Pathway: Multi-step Synthesis from 4-Bromo-2-nitrotoluene

This pathway ensures the unambiguous placement of the bromine atom at the C4 position of the indolin-2-one ring. The overall synthetic sequence is illustrated below.

G cluster_0 Step 1: Side-Chain Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Nitro Group Reduction cluster_4 Step 5: N-Methylation cluster_5 Step 6: Cyclization A 4-Bromo-2-nitrotoluene B 4-Bromo-2-nitrobenzyl bromide A->B NBS, AIBN CCl4, Reflux C 4-Bromo-2-nitrophenylacetonitrile B->C NaCN DMSO D 4-Bromo-2-nitrophenylacetic acid C->D H2SO4 (50% aq.) Reflux E 2-Amino-4-bromophenylacetic acid D->E Fe, NH4Cl EtOH/H2O, Reflux F 2-(Methylamino)-4-bromophenylacetic acid E->F (CH3)2SO4, K2CO3 Acetone, Reflux G This compound F->G SOCl2, Toluene Reflux G A 1-Methylindolin-2-one B Mixture of Brominated Isomers A->B Br2 or NBS Solvent, Catalyst C This compound B->C (Minor Product) Separation Required D 5-Bromo-1-methylindolin-2-one B->D (Major Product)

Application Note: A Detailed Protocol for the Synthesis of 5-Bromo-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Indole-2-one derivatives are a significant class of heterocyclic compounds widely explored for their diverse biological activities.[1] Their structural motif serves as a precursor for various applications, including the synthesis of organic lighting compounds due to their planar conformation.[1] This document provides a detailed experimental protocol for the bromination of 1-methylindolin-2-one to synthesize 5-bromo-1-methylindolin-2-one, a valuable intermediate for further chemical exploration.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 5-bromo-1-methylindolin-2-one.[1]

ParameterValue
Starting Material1-Methylindolin-2-one
Amount of Starting Material0.50 g
Brominating AgentN-Bromosuccinimide (NBS)
Amount of Brominating Agent0.60 g
SolventAcetonitrile
Volume of Solvent10 ml
Reaction Temperature263 K (-10 °C)
Reaction Time24 hours
Product5-Bromo-1-methylindolin-2-one
Final Product Weight0.58 g
Yield76%

Experimental Protocol

This protocol details the synthesis, work-up, and purification of 5-bromo-1-methylindolin-2-one from 1-methylindolin-2-one.[1]

Materials:

  • 1-Methylindolin-2-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Chloroform (CHCl₃)

  • Sodium Sulfate (Na₂SO₄)

  • Ethanol (C₂H₅OH)

  • Ice water

  • Standard laboratory glassware

  • Magnetic stirrer with cooling bath

Procedure:

1. Reaction Setup: a. Dissolve 0.50 g of 1-methylindolin-2-one in 10 ml of acetonitrile in a round-bottom flask equipped with a magnetic stir bar. b. Cool the mixture to 263 K (-10 °C) using a suitable cooling bath (e.g., ice-salt bath).

2. Bromination Reaction: a. In a separate flask, prepare a solution of 0.60 g of N-bromosuccinimide (NBS) in acetonitrile. b. Slowly add the NBS solution dropwise to the cooled solution of 1-methylindolin-2-one while stirring. c. Continue stirring the reaction mixture at this temperature for 24 hours.

3. Work-up: a. After 24 hours, pour the reaction mixture into a beaker containing ice water. b. Stir the resulting mixture for an additional hour. c. Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform. d. Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). e. Remove the solvent by rotary evaporation to obtain the crude product.

4. Purification: a. Purify the crude product by recrystallization from ethanol to afford 0.58 g of 5-bromo-1-methylindolin-2-one as the final product (76% yield).

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 5-bromo-1-methylindolin-2-one.

Bromination_Workflow A Dissolve 1-methylindolin-2-one in Acetonitrile B Cool to 263 K (-10 °C) A->B C Slowly add NBS in Acetonitrile B->C D Stir for 24 hours C->D E Quench with ice water D->E F Extract with Chloroform E->F G Dry over Na2SO4 F->G H Remove Solvent G->H I Recrystallize from Ethanol H->I J 5-Bromo-1-methylindolin-2-one I->J

Caption: Workflow for the synthesis of 5-bromo-1-methylindolin-2-one.

References

Application Notes and Protocols for 4-Bromo-1-methylindolin-2-one as a Building Block for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism offers a powerful and selective approach to drug discovery, capable of targeting proteins previously considered "undruggable."

The indolin-2-one scaffold is a privileged structure in medicinal chemistry and has been explored for the development of various targeted therapies. 4-Bromo-1-methylindolin-2-one is emerging as a valuable building block in the synthesis of PROTACs, likely serving as a ligand for proteins of interest, particularly epigenetic readers such as bromodomain and extra-terminal (BET) proteins like BRD4. The bromine atom at the 4-position provides a convenient handle for the attachment of a linker, facilitating the assembly of the final PROTAC molecule.

These application notes provide a comprehensive overview of the use of this compound in PROTAC development, including detailed synthetic protocols, methodologies for key biological assays, and representative data.

This compound in PROTAC Design

Based on the prevalence of the indolin-2-one core in inhibitors of epigenetic targets, it is hypothesized that this compound functions as a ligand for the bromodomains of BET proteins, particularly BRD4. BRD4 is a key regulator of oncogene transcription, making it a high-value target in cancer therapy. In a PROTAC construct, the 4-bromo position can be functionalized through cross-coupling reactions to attach a linker, which is then connected to an E3 ligase ligand, such as pomalidomide for Cereblon (CRBN) or a VHL ligand.

PROTAC_Structure

Data Presentation: Representative Biological Activity

While specific data for PROTACs constructed with this compound is proprietary or in early stages of development, the following tables present representative quantitative data for well-characterized BRD4-targeting PROTACs. This data serves as a benchmark for the expected potency and efficacy.

Table 1: Representative Degradation Activity of BRD4-Targeting PROTACs

PROTAC ExampleE3 Ligase LigandDC₅₀ (nM)Dₘₐₓ (%)Cell Line
dBET1Thalidomide8>95MV4-11
ARV-825Pomalidomide<1>90RS4;11
MZ1VHL26~90HeLa

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are key metrics for PROTAC performance and can vary based on cell line and experimental conditions.

Table 2: Representative Binding Affinities of BRD4 PROTAC Components

CompoundTargetBinding Affinity (Kd) (nM)
JQ1 (BRD4 Ligand)BRD4 (BD1)50
JQ1 (BRD4 Ligand)BRD4 (BD2)90
PomalidomideCereblon1800
VHL LigandVHL200

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of a PROTAC incorporating this compound.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC

This protocol outlines a convergent synthesis where the this compound (POI ligand) is coupled to a pre-formed Linker-E3 ligase ligand moiety. A Suzuki coupling is a suitable reaction for this purpose.

Synthesis_Workflow

Step-by-Step Procedure:

  • Synthesis of Linker-E3 Ligase Ligand: Synthesize a linker of desired length and composition (e.g., a PEG linker) and couple it to an E3 ligase ligand (e.g., pomalidomide). The terminus of the linker should be functionalized with a boronic acid or boronic ester.

  • Suzuki Coupling:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) and the Linker-E3 ligase ligand-boronic ester (1.1 eq) in a suitable solvent system (e.g., 1,4-dioxane and water).

    • Add a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.1 eq) and a base (e.g., K₂CO₃) (3.0 eq).

    • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

  • Characterization: Confirm the structure and purity of the synthesized PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for BRD4 Degradation

This protocol details the procedure to quantify the degradation of the target protein BRD4 in a cellular context.

Western_Blot_Workflow

Materials and Reagents:

  • Cell line expressing BRD4 (e.g., MV4-11, HeLa)

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4 and a loading control (e.g., anti-β-actin, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-BRD4 and loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the level of BRD4 degradation relative to the loading control. Calculate DC₅₀ and Dₘₐₓ values.

Signaling Pathway

PROTACs utilizing this compound as a BRD4 ligand are expected to modulate the transcriptional program regulated by BRD4. BRD4 is a key component of super-enhancers and plays a crucial role in the transcription of oncogenes such as MYC. By degrading BRD4, these PROTACs can lead to the downregulation of MYC and other pro-proliferative genes, ultimately inhibiting cancer cell growth.

BRD4_Signaling_Pathway PROTAC PROTAC Transcription Transcription PROTAC->Transcription Inhibits

Conclusion

This compound is a promising building block for the development of novel PROTACs, particularly those targeting the BET family of proteins. Its structure allows for straightforward incorporation into PROTAC constructs, and the resulting degraders have the potential to be potent and effective therapeutics for cancer and other diseases driven by epigenetic dysregulation. The protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and evaluate new PROTACs based on this versatile scaffold.

Application Notes: Synthesis of PROTAC® Linkers from 4-Bromo-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to degrade previously "undruggable" proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two components. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation.

This document provides detailed application notes and protocols for the synthesis of versatile PROTAC® linkers starting from 4-Bromo-1-methylindolin-2-one. This starting material offers a rigid scaffold that can be readily functionalized using a variety of palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of linker length, rigidity, and vectoral properties to optimize PROTAC performance.

Synthetic Strategy Overview

The core of the synthetic strategy involves the functionalization of the 4-position of the 1-methylindolin-2-one scaffold. The bromine atom serves as a versatile handle for introducing various chemical moieties that can be further elaborated into bifunctional linkers. The primary methods for this functionalization are palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions are well-established, tolerant of a wide range of functional groups, and allow for the introduction of diverse chemical functionalities.

The overall workflow for the synthesis of a PROTAC® using a linker derived from this compound can be visualized as follows:

G cluster_synthesis Linker Synthesis cluster_protac PROTAC Assembly SM This compound Coupling Pd-Catalyzed Cross-Coupling SM->Coupling Suzuki, Sonogashira, Heck, or Buchwald-Hartwig Intermediate Functionalized Indolinone Coupling->Intermediate Elaboration Linker Elaboration Intermediate->Elaboration BifunctionalLinker Bifunctional Linker Elaboration->BifunctionalLinker FinalPROTAC Final PROTAC Molecule BifunctionalLinker->FinalPROTAC Stepwise Conjugation POILigand POI Ligand POILigand->FinalPROTAC E3Ligand E3 Ligase Ligand E3Ligand->FinalPROTAC G cluster_pathway BRD4 Signaling Pathway cluster_protac_action PROTAC Action Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 Binds PTEFb P-TEFb BRD4->PTEFb Recruits Proteasome Proteasome BRD4->Proteasome Degradation RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Phosphorylates cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene Transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Proliferation Cell Proliferation cMyc_Protein->Proliferation PROTAC BRD4 PROTAC PROTAC->BRD4 Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Binds E3_Ligase->BRD4 Ubiquitination Ubiquitin Ubiquitin Degraded_BRD4 Degraded BRD4

Application Notes and Protocols: 4-Bromo-1-methylindolin-2-one in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use. Its ability to mimic the hydrogen bonding pattern of the adenine region of ATP allows for effective competition at the kinase hinge region. The strategic functionalization of the indolin-2-one ring is paramount for achieving potency and selectivity against specific kinase targets.

4-Bromo-1-methylindolin-2-one is a versatile, yet underexplored, building block for the synthesis of novel kinase inhibitors. The presence of the bromine atom at the 4-position offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, heteroaryl, and amino substituents, enabling extensive structure-activity relationship (SAR) studies. The N-methylation provides a fixed substitution at a key position, directing synthetic efforts towards other regions of the molecule.

These notes provide a comprehensive overview of the potential applications of this compound in the synthesis of kinase inhibitors, with a focus on a representative protocol for the synthesis of an analog of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor.

Key Applications of this compound in Kinase Inhibitor Synthesis

The primary utility of this compound lies in its potential as a versatile intermediate for the synthesis of kinase inhibitors targeting various signaling pathways. The bromine atom at the 4-position can be exploited in several ways:

  • Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl moieties, which can occupy hydrophobic pockets in the kinase active site.

  • Heck Coupling: For the formation of carbon-carbon bonds with alkenes, allowing for the extension of the scaffold.

  • Buchwald-Hartwig Amination: To introduce substituted amine functionalities, which can form key hydrogen bonds with the kinase.

  • Sonogashira Coupling: To install alkyne functionalities for further elaboration or to act as rigid linkers.

Targeted Signaling Pathways

Kinase inhibitors derived from the indolin-2-one scaffold have been successfully developed to target key signaling pathways implicated in cancer and other diseases. These include:

  • VEGFR Signaling: Vascular Endothelial Growth Factor Receptors are key mediators of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR signaling is a clinically validated anti-cancer strategy.

  • PDGFR Signaling: Platelet-Derived Growth Factor Receptors are involved in cell growth, proliferation, and angiogenesis.

  • c-Kit Signaling: The c-Kit proto-oncogene encodes a receptor tyrosine kinase that is implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GIST).

The following diagram illustrates a simplified representation of the signaling pathways targeted by Sunitinib, a prominent indolin-2-one-based kinase inhibitor.

G cluster_membrane Cell Membrane cluster_inhibitor cluster_pathway Downstream Signaling cluster_response Cellular Response VEGFR VEGFR RAS_RAF RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT PDGFR PDGFR PDGFR->RAS_RAF PDGFR->PI3K_AKT cKit c-Kit cKit->RAS_RAF cKit->PI3K_AKT Sunitinib Sunitinib Analog Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKit Proliferation Proliferation RAS_RAF->Proliferation Angiogenesis Angiogenesis RAS_RAF->Angiogenesis Survival Survival PI3K_AKT->Survival PI3K_AKT->Angiogenesis VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR SCF SCF SCF->cKit G Start This compound Condensation Knoevenagel Condensation Start->Condensation Intermediate1 5-Formyl-2,4-dimethyl-1H-pyrrole- 3-carboxamide Intermediate Intermediate1->Condensation FinalProduct 4-Bromo-Sunitinib Analog Condensation->FinalProduct Coupling Suzuki Coupling FinalProduct->Coupling FinalAnalog Further Diversified Kinase Inhibitors Coupling->FinalAnalog ArylBoronicAcid Aryl Boronic Acid ArylBoronicAcid->Coupling

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Bromo-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 4-Bromo-1-methylindolin-2-one using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is suitable for purity determination and quantification in bulk drug substances and research samples.

Introduction

This compound is a substituted indolinone derivative. The indolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Accurate and reliable analytical methods are crucial for the quality control and characterization of such compounds during research and development. This application note describes a robust RP-HPLC method for the analysis of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for this separation.

  • Solvents: HPLC grade acetonitrile and water are required. Formic acid (analytical grade) is used as a mobile phase modifier.

  • Reference Standard: A well-characterized reference standard of this compound with known purity.

  • Sample Diluent: The mobile phase at the initial gradient composition is typically used as the sample diluent to ensure good peak shape.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 30% B5-15 min: 30-80% B15-20 min: 80% B20-21 min: 80-30% B21-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes
System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The following parameters should be monitored.

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)

Detailed Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of the diluent (30% Acetonitrile in Water with 0.1% Formic Acid) and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent. Mix well.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock standard solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

Sample Solution Preparation
  • Sample Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of the diluent and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix well.

  • Sample Working Solution (100 µg/mL): Pipette 1 mL of the sample stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The developed method should be validated according to ICH guidelines. The following tables present hypothetical, yet representative, data for the validation of this analytical method.

Linearity
Concentration (µg/mL) Peak Area (arbitrary units)
10120500
25301000
50602500
1001204000
1501805500
Correlation Coefficient (r²) 0.9998
Accuracy (Recovery)
Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL) Recovery (%)
80%8079.599.4
100%100100.8100.8
120%120121.2101.0
Average Recovery (%) 100.4
Precision
Precision Type Concentration (µg/mL) RSD (%) of Peak Area (n=6)
Intra-day 1000.85
Inter-day 1001.25
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Parameter Value (µg/mL)
LOD 0.15
LOQ 0.50

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Setup HPLC System Setup & Equilibration Standard_Prep->HPLC_Setup Sample_Prep Sample Preparation Sample_Prep->HPLC_Setup SST System Suitability Test HPLC_Setup->SST Sequence_Run Run Analytical Sequence SST->Sequence_Run If Passed Integration Peak Integration Sequence_Run->Integration Calculation Calculation of Results Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for the HPLC analysis of this compound.

This application note provides a comprehensive and detailed method for the HPLC analysis of this compound. The presented protocols and validation data demonstrate that the method is suitable for its intended purpose in a research and drug development environment.

Application Note: Mass Spectrometry Analysis of 4-Bromo-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application note for the mass spectrometric analysis of 4-Bromo-1-methylindolin-2-one, a heterocyclic compound of interest in pharmaceutical research and drug development. The methods outlined herein are designed to ensure accurate mass determination and elucidation of the fragmentation pathways, which are crucial for structural confirmation and metabolite identification studies. This note includes a predicted fragmentation pattern based on the analysis of related indolinone structures, presented in a clear tabular format and visualized using a fragmentation diagram.

Introduction

This compound is a substituted oxindole, a scaffold found in numerous biologically active compounds. Mass spectrometry is an essential analytical technique for the characterization of such small molecules, providing vital information on molecular weight and structure. This application note details the experimental conditions for acquiring reproducible mass spectra of this compound and provides a comprehensive analysis of its expected fragmentation pattern under electron ionization (EI).

Experimental Protocols

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or ethyl acetate. Ensure complete dissolution, using sonication if necessary.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent to achieve a final concentration of 10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer.

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electron ionization (EI) source is recommended for this analysis.

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 50-350

  • Scan Rate: 1 scan/second

  • Inlet System: Direct infusion or gas chromatography (GC) inlet. If using a GC inlet, a suitable capillary column (e.g., DB-5ms) and temperature program should be optimized.

Data Presentation

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion ([M]•+) and its M+2 isotope peak, corresponding to the presence of 79Br and 81Br. The predicted key ions and their proposed structures are summarized in the table below.

m/z (Predicted)Ion FormulaProposed Fragmentation
225/227[C₉H₈BrNO]•+Molecular Ion
197/199[C₈H₅BrNO]•+[M - CO]•+
146[C₉H₈NO]•+[M - Br]•+
118[C₈H₈N]•+[M - Br - CO]•+
90[C₇H₆]•+[M - Br - CO - HCN]•+

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation is predicted to occur via several key pathways, including the loss of a bromine radical, the elimination of a neutral carbon monoxide molecule, and further fragmentation of the resulting ions.

Fragmentation_Pathway M [C₉H₈BrNO]•+ m/z 225/227 (Molecular Ion) F1 [C₈H₅BrNO]•+ m/z 197/199 M->F1 - CO F2 [C₉H₈NO]+ m/z 146 M->F2 - Br• F3 [C₈H₈N]+ m/z 118 F2->F3 - CO F4 [C₇H₆]•+ m/z 90 F3->F4 - HCN

Caption: Predicted EI mass spectrometry fragmentation pathway of this compound.

Experimental Workflow

The following diagram illustrates the logical workflow for the mass spectrometric analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing P1 Weigh this compound P2 Dissolve in Solvent (1 mg/mL) P1->P2 P3 Dilute to 10 µg/mL P2->P3 P4 Filter Sample (0.22 µm) P3->P4 A1 Introduce Sample into MS P4->A1 A2 Electron Ionization (70 eV) A1->A2 A3 Mass Separation (Q-TOF / Orbitrap) A2->A3 A4 Detection A3->A4 D1 Acquire Mass Spectrum A4->D1 D2 Identify Molecular Ion ([M]•+) D1->D2 D3 Analyze Isotopic Pattern (Br) D2->D3 D4 Elucidate Fragmentation Pattern D3->D4

Caption: Workflow for the mass spectrometry analysis of this compound.

Conclusion

This application note provides a robust framework for the mass spectrometric analysis of this compound. The detailed protocol and predicted fragmentation data will aid researchers in the structural confirmation of this compound and related analogs. The characteristic isotopic signature of bromine provides a clear diagnostic marker, and the anticipated fragmentation pathways offer further structural insights. These methodologies are fundamental for quality control, reaction monitoring, and metabolism studies in the context of drug discovery and development.

Application Note: 1H NMR Spectral Analysis of 4-Bromo-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the protocol for the acquisition and analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-1-methylindolin-2-one. The characteristic chemical shifts, multiplicities, and coupling constants are summarized to facilitate the structural confirmation and purity assessment of this compound, which is of interest to researchers in medicinal chemistry and drug development. A standardized protocol for sample preparation and data acquisition is provided to ensure reproducibility.

Introduction

This compound is a substituted oxindole derivative. The oxindole scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. Therefore, the unambiguous structural characterization of substituted indolin-2-ones is crucial for advancing drug discovery programs. 1H NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides a comprehensive guide to the 1H NMR spectral assignment of this compound.

Data Presentation

The 1H NMR spectral data for this compound is summarized in the table below. The spectrum was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃).

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableAromatic (H5, H6, H7)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableCH₂ (H3)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableN-CH₃ (H1')

Note: Specific chemical shift, multiplicity, integration, and coupling constant values for this compound are not publicly available in the searched resources. The assignments are predicted based on the general knowledge of similar structures.

Experimental Protocols

1. Sample Preparation

  • Materials:

    • This compound (sample)

    • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

    • NMR tube (5 mm)

    • Pipettes

    • Vortex mixer

  • Procedure:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.

    • Gently vortex the mixture until the sample is completely dissolved.

    • Carefully transfer the solution into a 5 mm NMR tube using a pipette.

    • Ensure the solution height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).

    • Cap the NMR tube securely.

2. 1H NMR Data Acquisition

  • Instrument: 400 MHz NMR Spectrometer

  • Software: Standard spectrometer software

  • Parameters:

    • Solvent: CDCl₃

    • Temperature: 298 K (25 °C)

    • Pulse Program: Standard 1D proton experiment (e.g., zg30)

    • Number of Scans: 16 (can be adjusted based on sample concentration)

    • Relaxation Delay (d1): 1.0 s

    • Acquisition Time (aq): ~4 s

    • Spectral Width (sw): ~20 ppm (~8000 Hz)

    • Transmitter Frequency Offset (o1p): Centered in the spectral region of interest (e.g., ~6 ppm)

3. Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons.

  • Identify the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J) for each signal.

  • Assign the signals to the corresponding protons in the this compound molecule based on their chemical shifts, multiplicities, and integration values.

Visualization

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Workflow for 1H NMR Spectral Assignment

G A Sample Preparation (this compound in CDCl₃) B 1H NMR Data Acquisition (400 MHz Spectrometer) A->B C Data Processing (FT, Phasing, Calibration) B->C D Spectral Analysis (Integration, Multiplicity, J-coupling) C->D E Signal Assignment D->E

Caption: Workflow for 1H NMR spectral assignment.

Discussion

The 1H NMR spectrum is a critical tool for the structural verification of this compound. The aromatic region is expected to show signals for the three protons on the benzene ring. The substitution pattern will influence their chemical shifts and coupling constants, leading to a complex splitting pattern. The bromine atom at the 4-position will deshield the adjacent protons. The methylene protons at the 3-position are expected to appear as a singlet, and the methyl group attached to the nitrogen will also be a singlet, typically in the upfield region of the spectrum. The precise assignment of the aromatic protons may require further 2D NMR experiments such as COSY and HSQC.

Conclusion

This application note provides a standardized protocol for the 1H NMR analysis of this compound. Although specific spectral data is not currently available in public databases, the provided methodology will enable researchers to acquire and interpret the spectrum for this compound. The detailed protocol ensures consistency and reliability in the structural characterization of this and similar molecules, which is essential for its application in scientific research and drug development.

Application of 4-Bromo-1-methylindolin-2-one in Fragment-Based Drug Discovery against BRD4

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a detailed, albeit hypothetical, application of 4-Bromo-1-methylindolin-2-one as a molecular fragment in a fragment-based drug discovery (FBDD) campaign targeting the first bromodomain of BRD4 (BRD4-BD1). We provide comprehensive protocols for primary screening using Surface Plasmon Resonance (SPR), hit validation and characterization by Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR), and thermodynamic analysis using Isothermal Titration Calorimetry (ITC). All quantitative data are presented in standardized tables, and experimental workflows are visualized using diagrams.

Introduction to Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying lead compounds in drug discovery.[1][2][3] Unlike traditional high-throughput screening (HTS) which screens large, complex molecules, FBDD utilizes a library of small, low-molecular-weight compounds (fragments) to identify weak but high-quality interactions with a biological target.[1][3] These initial fragment hits, although possessing modest affinity, often exhibit high ligand efficiency and serve as excellent starting points for optimization into potent and selective drug candidates through medicinal chemistry efforts like fragment growing, linking, or merging.[3]

1.1. The Fragment: this compound

For this hypothetical case study, we selected this compound as our fragment of interest. The indolinone scaffold is a common motif in bioactive molecules and has been identified in inhibitors of various protein classes, including bromodomains.[4][5][6]

Table 1: Properties of this compound

PropertyValueSource
CAS Number884855-68-9[7][8]
Molecular FormulaC₉H₈BrNO[7]
Molecular Weight226.07 g/mol [7]
IUPAC NameThis compoundChemicalize

1.2. The Target: Bromodomain-Containing Protein 4 (BRD4)

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins.[9][10] BRD4 is a key regulator of gene transcription and has been implicated in the pathogenesis of numerous diseases, including cancer and inflammation, making it an attractive therapeutic target.[4][9][10] The first bromodomain of BRD4 (BRD4-BD1) is the primary subject of this screening campaign.

Experimental Protocols

A multi-step biophysical screening cascade is employed to identify and validate fragment binding to BRD4-BD1.

Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures changes in refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. It is highly sensitive for detecting the weak binding of low-molecular-weight fragments.[11][12][13][14]

Experimental Workflow for SPR Screening

cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis p1 Immobilize BRD4-BD1 on CM5 Sensor Chip s1 Inject Fragments over Sensor Surface p1->s1 p2 Prepare Fragment Library in Running Buffer p2->s1 s2 Monitor Binding Response (RU) s1->s2 a1 Identify Hits Based on Binding Response Threshold s2->a1 a2 Determine Apparent Affinity (KD) from Dose-Response a1->a2 cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Prepare Protein and Fragment in D2O Buffer s1 Acquire On-Resonance Spectrum (saturate protein) p1->s1 s2 Acquire Off-Resonance Spectrum (reference) p1->s2 a1 Subtract Spectra to Generate STD Spectrum s1->a1 s2->a1 a2 Identify Fragment Protons with STD Signals a1->a2 a3 Calculate STD Amplification Factor a2->a3 cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis p1 Prepare Protein in Cell and Fragment in Syringe t1 Inject Fragment into Protein Solution p1->t1 p2 Ensure Identical Buffer Compositions p2->t1 t2 Measure Heat Change per Injection t1->t2 a1 Integrate Heat Peaks to Generate Binding Isotherm t2->a1 a2 Fit Data to a Binding Model a1->a2 a3 Determine Thermodynamic Parameters (KD, ΔH, ΔS) a2->a3 cluster_nucleus Nucleus Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 Binds PTEFb P-TEFb Complex BRD4->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates Gene Target Gene (e.g., c-MYC) RNAPII->Gene Transcribes mRNA mRNA Gene->mRNA Fragment 4-Bromo-1-methyl- indolin-2-one Fragment->BRD4 Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Bromo-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Bromo-1-methylindolin-2-one. Our goal is to help you improve both the yield and purity of your product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route: the direct bromination of 1-methylindolin-2-one.

Problem IDIssuePotential CausesRecommended Solutions
YLD-01 Low or No Product Yield Incomplete reaction: The starting material has not been fully consumed.- Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Temperature: Gradually increase the reaction temperature, ensuring it does not lead to degradation. - Reagent Activity: Ensure the brominating agent (e.g., N-Bromosuccinimide - NBS) is fresh and has not decomposed.
Sub-optimal Reagent Stoichiometry: Incorrect ratio of brominating agent to the starting material.- Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess of the brominating agent (e.g., 1.1-1.2 equivalents) can drive the reaction to completion. Avoid a large excess to minimize side reactions.
Poor Quality of Starting Materials: Impurities in 1-methylindolin-2-one or the solvent can inhibit the reaction.- Purity Check: Verify the purity of the starting material and solvents before use. Purify if necessary.
PUR-01 Product is Impure (Mixture of Isomers) Lack of Regioselectivity: Bromination has occurred at other positions on the benzene ring (e.g., 5, 6, or 7-position) in addition to the desired 4-position. The 5-bromo isomer is a common byproduct in similar reactions.[1]- Solvent Choice: The polarity of the solvent can influence regioselectivity. Experiment with different solvents, such as acetonitrile, dichloromethane, or acetic acid. - Temperature Control: Running the reaction at a lower temperature may favor the formation of a specific isomer. - Protecting Groups: For highly selective synthesis, consider a multi-step approach involving protecting groups to direct the bromination to the 4-position.
Formation of Di-brominated Products: The product has been brominated a second time.- Controlled Addition: Add the brominating agent slowly and in portions to the reaction mixture to avoid localized high concentrations. - Stoichiometry: Use a stoichiometric amount or only a slight excess of the brominating agent.
PUR-02 Product is Discolored Presence of Colored Impurities: Residual bromine or colored byproducts are present.- Quenching: After the reaction is complete, quench any remaining brominating agent with a reducing agent like sodium thiosulfate or sodium bisulfite solution. - Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) to remove colored impurities. The use of activated carbon during recrystallization can also be effective.
ISO-01 Difficulty in Isolating the Product Product is an Oil or Gummy Solid: The product does not crystallize easily.- Solvent System for Crystallization: Experiment with various solvent systems for recrystallization. Sometimes a mixture of a good solvent and a poor solvent can induce crystallization. - Purification Technique: If crystallization is unsuccessful, consider purification by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and direct approach is the electrophilic bromination of 1-methylindolin-2-one using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent. However, controlling the regioselectivity to favor the 4-position can be a significant challenge.

Q2: How can I improve the regioselectivity of the bromination to favor the 4-position?

Achieving high regioselectivity for the 4-position can be difficult due to the activating nature of the amide group. Here are some strategies:

  • Solvent and Temperature Optimization: Systematically screen different solvents and reaction temperatures.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst might influence the position of bromination.

  • Multi-step Synthesis: For unambiguous synthesis, a longer, multi-step route starting from a pre-brominated precursor may be necessary.

Q3: What are the expected side products in this synthesis?

The primary side products are other constitutional isomers, most notably 5-Bromo-1-methylindolin-2-one, as well as di-brominated products.[1]

Q4: What is the best way to monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, the product, and any major byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more detailed analysis, LC-MS is recommended.

Q5: What purification techniques are most effective for this compound?

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent like ethanol is often effective for removing impurities.

  • Column Chromatography: For mixtures of isomers or oily products, silica gel column chromatography is the preferred method of purification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination of 1-Methylindolin-2-one

Disclaimer: This is a generalized protocol and may require optimization.

Materials:

  • 1-Methylindolin-2-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylindolin-2-one (1 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.1 equivalents) in portions over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding 10% sodium thiosulfate solution and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the adsorbed material onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 1-methylindolin-2-one in acetonitrile cool Cool to 0 °C start->cool add_nbs Add NBS cool->add_nbs react Stir and monitor by TLC add_nbs->react quench Quench with Na2S2O3 react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography isolate Isolate Pure Product chromatography->isolate

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Impure Product? check_completion Is the reaction complete? start->check_completion check_isomers Are isomers present? check_completion->check_isomers Yes extend_time Extend reaction time / Increase temperature check_completion->extend_time No optimize_conditions Optimize solvent and temperature for regioselectivity check_isomers->optimize_conditions Yes purify Purify by column chromatography check_isomers->purify No check_reagents Check reagent quality and stoichiometry extend_time->check_reagents end Optimized Synthesis check_reagents->end optimize_conditions->purify purify->end

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: Regioselectivity in the Bromination of 1-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 1-methylindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the regioselectivity of this important reaction.

Troubleshooting Guides

This section provides solutions to common problems encountered during the bromination of 1-methylindolin-2-one.

Issue 1: Low Yield of the Desired Bromo-1-methylindolin-2-one Isomer

Question: My reaction is producing a low yield of the target bromo-isomer. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the concentration of reactants are critical. Ensure your reaction is running at the optimal temperature and for the recommended duration. Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.

  • Purity of Reagents and Solvents: Impurities in 1-methylindolin-2-one, the brominating agent (e.g., NBS, Br2), or the solvent can lead to side reactions and reduced yields. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.

  • Atmospheric Moisture: Some bromination reactions are sensitive to moisture. If applicable, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Product Degradation: The desired bromo-isomer may be unstable under the reaction or workup conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product degradation.

  • Inefficient Mixing: In heterogeneous reactions, ensure efficient stirring to maximize contact between reactants.

Issue 2: Formation of a Mixture of Regioisomers

Question: My reaction is producing a mixture of bromo-isomers (e.g., 5-bromo, 6-bromo, and others) instead of a single desired product. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the bromination of 1-methylindolin-2-one is a common challenge. The outcome is influenced by the electronic and steric properties of the substrate and the reaction conditions. The amide group in the indolinone ring is an activating, ortho-, para-director. However, the fused ring system and the N-methyl group introduce additional complexity.

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): Often provides good selectivity for the 5-position, which is para to the activating nitrogen atom. It is a milder brominating agent compared to Br2.[1]

    • Bromine (Br₂): Can be less selective and may lead to the formation of multiple isomers and polybrominated products. The use of a catalyst or specific solvent can sometimes modulate its selectivity.

  • Solvent Effects: The polarity of the solvent can significantly influence the regioselectivity of electrophilic aromatic substitution.

    • Acetonitrile (CH₃CN): Has been successfully used for the synthesis of 5-bromo-1-methylindolin-2-one with NBS, suggesting it favors substitution at the 5-position.[1]

    • Acetic Acid (CH₃COOH): Often used as a solvent for bromination with Br₂, but may lead to different isomer distributions.

    • Hexafluoroisopropanol (HFIP): Known to promote electrophilic halogenation and may alter regioselectivity.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.

  • Lewis Acid Catalysis: The use of a Lewis acid (e.g., AlCl₃, FeCl₃) with Br₂ can alter the electrophilicity of the bromine and influence the regiochemical outcome. However, this may also lead to the formation of undesired byproducts.

Issue 3: Formation of Dibrominated or Polybrominated Byproducts

Question: I am observing the formation of significant amounts of dibromo- and/or polybromo-1-methylindolin-2-one in my reaction. How can I minimize these side products?

Answer: The formation of multiple bromination products occurs when the monobrominated product is still sufficiently activated to react further with the brominating agent.

  • Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of the brominating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) is common, but a large excess should be avoided.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile and minimize over-bromination.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction of the product. Lowering the reaction temperature can also help to reduce the rate of the second bromination.

Frequently Asked Questions (FAQs)

Q1: What is the expected major regioisomer in the bromination of 1-methylindolin-2-one?

A1: Based on the principles of electrophilic aromatic substitution, the amide nitrogen is an activating group and directs electrophiles to the ortho and para positions. In the case of 1-methylindolin-2-one, the position para to the nitrogen is the 5-position, and the position ortho is the 7-position. Due to steric hindrance from the adjacent fused ring, the 5-position is generally the most favored site for electrophilic attack. Therefore, 5-bromo-1-methylindolin-2-one is often the major product, especially when using milder brominating agents like NBS.[1]

Q2: How can I confirm the regiochemistry of my brominated product?

A2: The most reliable method for determining the regiochemistry of your product is through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). The substitution pattern on the aromatic ring will result in a unique set of chemical shifts and coupling constants for the aromatic protons. 2D NMR techniques like COSY, HSQC, and HMBC can provide further confirmation of the structure.

Q3: Are there established procedures for the synthesis of other isomers like 3-bromo, 4-bromo, 6-bromo, or 7-bromo-1-methylindolin-2-one?

A3: While the 5-bromo isomer is the most commonly reported, information on the synthesis of other isomers is less readily available.

  • 3-Bromo-1-methylindolin-2-one: Synthesis of 3-bromooxindoles is known, and these can be subsequently N-methylated. Direct bromination at the 3-position of 1-methylindolin-2-one is challenging due to the higher reactivity of the aromatic ring.

  • 4-Bromo, 6-Bromo, and 7-Bromo isomers: Specific, detailed protocols for the direct bromination of 1-methylindolin-2-one to yield these isomers as the major product are not well-documented in the readily available literature. Their formation as minor products in non-selective brominations is possible. Synthesis may require starting from an already brominated precursor.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Bromo-1-methylindolin-2-one Isomers

Target IsomerBrominating AgentSolventTemperatureYield (%)Reference
5-BromoNBSAcetonitrile263 K to RT76[1]
6-BromoNot specifiedNot specifiedNot specifiedNot specifiedSynthesis from a pre-brominated precursor is more common.

Note: Quantitative data on the distribution of isomers under different reaction conditions is limited in the literature. The table will be updated as more data becomes available.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1-methylindolin-2-one [1]

  • Dissolution: Dissolve 1-methylindolin-2-one (1.0 eq) in acetonitrile.

  • Cooling: Cool the solution to 263 K (-10 °C) in an ice-salt bath.

  • Addition of NBS: Slowly add a solution of N-Bromosuccinimide (NBS) (1.2 eq) in acetonitrile to the cooled solution.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Quenching: Pour the reaction mixture into ice water and stir for 1 hour.

  • Extraction: Extract the aqueous mixture with chloroform.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization from ethanol.

Visualizations

Logical Relationships in Troubleshooting Regioselectivity

TroubleshootingRegioselectivity cluster_problem Problem cluster_factors Influencing Factors cluster_solutions Potential Solutions Problem Poor Regioselectivity (Mixture of Isomers) Reagent Brominating Agent (NBS vs. Br2) Problem->Reagent Solvent Solvent (e.g., CH3CN, CH3COOH) Problem->Solvent Temp Temperature Problem->Temp Catalyst Catalyst (e.g., Lewis Acid) Problem->Catalyst UseNBS Use NBS for higher selectivity to 5-position Reagent->UseNBS OptimizeSolvent Optimize solvent system Solvent->OptimizeSolvent LowerTemp Lower reaction temperature Temp->LowerTemp AvoidCatalyst Avoid strong Lewis acids if mixture is observed Catalyst->AvoidCatalyst

Caption: Troubleshooting workflow for poor regioselectivity.

Experimental Workflow for the Synthesis of 5-Bromo-1-methylindolin-2-one

ExperimentalWorkflow Start Start: 1-Methylindolin-2-one Dissolve Dissolve in Acetonitrile Start->Dissolve Cool Cool to 263 K Dissolve->Cool AddNBS Slowly add NBS in Acetonitrile Cool->AddNBS React Stir at RT for 24h AddNBS->React Quench Pour into ice water React->Quench Extract Extract with Chloroform Quench->Extract Dry Dry over Na2SO4 Extract->Dry Purify Recrystallize from Ethanol Dry->Purify Product Product: 5-Bromo-1-methylindolin-2-one Purify->Product

Caption: Synthesis of 5-bromo-1-methylindolin-2-one.

Signaling Pathway of Electrophilic Aromatic Substitution

EAS_Pathway Substrate 1-Methylindolin-2-one Intermediate Sigma Complex (Carbocation Intermediate) Substrate->Intermediate Attack by pi-system Electrophile Br+ Electrophile->Intermediate Deprotonation Deprotonation (-H+) Intermediate->Deprotonation Product Bromo-1-methylindolin-2-one Deprotonation->Product

Caption: Electrophilic aromatic substitution mechanism.

References

Technical Support Center: N-Bromosuccinimide (NBS) Reactions with 1-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bromination of 1-methylindolin-2-one using N-bromosuccinimide (NBS).

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the reaction between 1-methylindolin-2-one and N-bromosuccinimide (NBS)?

The primary desired product is typically 3-bromo-1-methylindolin-2-one, resulting from the bromination at the carbon alpha to the carbonyl group. However, the reaction is highly sensitive to the conditions, and side products are common.

Q2: What are the most common side reactions observed during the NBS bromination of 1-methylindolin-2-one?

The most prevalent side reactions include:

  • Aromatic Bromination: Electrophilic substitution on the benzene ring, most commonly at the C5 position, to yield 5-bromo-1-methylindolin-2-one. This is favored in polar solvents.

  • Over-bromination: Formation of di- and tri-brominated products, such as 3,3-dibromo-1-methylindolin-2-one or 3,5-dibromo-1-methylindolin-2-one, if an excess of NBS is used or if the reaction is not carefully controlled.

  • Hydrolysis: If water is present in the reaction mixture, NBS can hydrolyze to form succinimide and bromine, which can lead to a different reactivity profile and potentially undesired byproducts.[1]

Q3: How do reaction conditions influence the selectivity between C3-bromination and aromatic ring bromination?

The selectivity is primarily governed by the reaction mechanism, which is influenced by the solvent and the presence of initiators.

  • Radical Pathway (Favors C3-Bromination): This pathway is favored in non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane, typically with the use of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or upon irradiation with light.[2][3] These conditions promote the formation of a bromine radical, which selectively abstracts a hydrogen atom from the C3 position.

  • Electrophilic Pathway (Favors Aromatic Bromination): This pathway is favored in polar solvents like acetonitrile, methanol, or in the presence of acid catalysts.[4] In these conditions, NBS acts as a source of an electrophilic bromine species (Br+), which preferentially attacks the electron-rich aromatic ring.

Q4: My reaction is sluggish or does not go to completion. What are the possible causes?

Several factors can contribute to an incomplete reaction:

  • Impure NBS: Old or impure NBS may have decomposed, reducing its reactivity. It is recommended to use freshly recrystallized NBS for best results.[1][2]

  • Insufficient Initiation: If attempting a radical bromination, the initiator (AIBN or BPO) may be old or used in an insufficient amount. Ensure the reaction is adequately heated or irradiated to initiate the radical chain reaction.

  • Solvent Choice: The solvent has a significant impact on the reaction. Ensure you are using the appropriate solvent for the desired reaction pathway.

Q5: I am observing multiple spots on my TLC plate that I cannot identify. What could they be?

Besides the starting material and the desired product, the spots could correspond to the common side products mentioned in Q2 (aromatic bromination and over-bromination products). It is also possible to have a mixture of C3- and C5-monobrominated isomers. Running co-spots with independently synthesized standards or detailed spectroscopic analysis (NMR, MS) is recommended for identification.

Troubleshooting Guides

Problem 1: Low Yield of 3-bromo-1-methylindolin-2-one and/or Formation of Aromatic Bromination Products
Potential Cause Troubleshooting Step Expected Outcome
Reaction proceeding via an electrophilic pathway. Switch to a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.Favors the radical pathway, leading to selective C3-bromination.
Add a radical initiator like AIBN or benzoyl peroxide to the reaction mixture.Initiates the radical chain reaction required for C3-bromination.
Conduct the reaction under irradiation with a suitable light source (e.g., a sunlamp).Promotes the homolytic cleavage of the N-Br bond to generate bromine radicals.
Presence of moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.Minimizes hydrolysis of NBS and prevents the formation of Br₂, which can favor electrophilic aromatic substitution.[1]
Problem 2: Formation of Multiple Brominated Products (Over-bromination)
Potential Cause Troubleshooting Step Expected Outcome
Excess of NBS. Use a stoichiometric amount (1.0 to 1.1 equivalents) of NBS relative to the 1-methylindolin-2-one.Reduces the likelihood of further bromination of the desired monobrominated product.
Reaction time is too long. Monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed.Prevents the slow formation of over-brominated side products.
High reaction temperature. Run the reaction at a lower temperature, if possible, while still ensuring initiation of the radical reaction.Can improve selectivity by reducing the rate of competing side reactions.

Experimental Protocols

Protocol 1: Selective C3-Bromination of 1-Methylindolin-2-one (Radical Conditions)

This protocol is designed to favor the formation of 3-bromo-1-methylindolin-2-one.

Materials:

  • 1-methylindolin-2-one

  • N-Bromosuccinimide (NBS), recrystallized

  • Carbon tetrachloride (CCl₄), anhydrous

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylindolin-2-one (1.0 eq.).

  • Dissolve the starting material in anhydrous CCl₄.

  • Add NBS (1.05 eq.) and a catalytic amount of AIBN or BPO (0.02-0.05 eq.).

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Aromatic Bromination of 1-Methylindolin-2-one (Electrophilic Conditions)

This protocol is designed to favor the formation of 5-bromo-1-methylindolin-2-one.

Materials:

  • 1-methylindolin-2-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile, anhydrous

Procedure:

  • Dissolve 1-methylindolin-2-one (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of NBS (1.05 eq.) in acetonitrile.

  • Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution

EntrySolventInitiator/CatalystTemperatureMajor ProductMinor Product(s)
1CCl₄AIBNReflux3-bromo-1-methylindolin-2-one5-bromo-1-methylindolin-2-one, 3,3-dibromo-1-methylindolin-2-one
2AcetonitrileNone0°C to rt5-bromo-1-methylindolin-2-one3-bromo-1-methylindolin-2-one
3CCl₄NoneRefluxMixture of 3-bromo and 5-bromo isomers
4MethanolNonert5-bromo-1-methylindolin-2-one
5CCl₄BPO, lightReflux3-bromo-1-methylindolin-2-one5-bromo-1-methylindolin-2-one

Note: The ratios of major to minor products are highly dependent on the specific reaction parameters and require careful optimization.

Visualizations

ReactionPathways cluster_start Starting Material cluster_radical Radical Pathway cluster_electrophilic Electrophilic Pathway 1-Methylindolin-2-one 1-Methylindolin-2-one C3-Radical C3 Radical Intermediate 1-Methylindolin-2-one->C3-Radical NBS, AIBN/light (Non-polar solvent) Sigma-Complex Arenium Ion (Sigma Complex) 1-Methylindolin-2-one->Sigma-Complex NBS (Polar solvent) 3-Bromo 3-bromo-1-methylindolin-2-one (Desired Product) C3-Radical->3-Bromo Br radical 3_3-Dibromo 3,3-dibromo-1-methylindolin-2-one (Over-bromination) 3-Bromo->3_3-Dibromo Excess NBS 5-Bromo 5-bromo-1-methylindolin-2-one (Aromatic Bromination)

Caption: Reaction pathways for the NBS bromination of 1-methylindolin-2-one.

TroubleshootingFlowchart Start Reaction Start: Bromination of 1-Methylindolin-2-one with NBS Problem Problem Encountered Start->Problem LowYield Low yield of C3-bromo product and/or aromatic bromination Problem->LowYield Selectivity Issue OverBromination Formation of di/tri-brominated products Problem->OverBromination Control Issue NoReaction Sluggish or no reaction Problem->NoReaction Reactivity Issue Solvent Use non-polar solvent (CCl₄) Add radical initiator (AIBN) LowYield->Solvent Solution Stoichiometry Use 1.0-1.1 eq. NBS Monitor reaction by TLC OverBromination->Stoichiometry Solution Reagents Use fresh, recrystallized NBS Ensure initiator is active NoReaction->Reagents Solution

Caption: Troubleshooting flowchart for NBS bromination of 1-methylindolin-2-one.

References

Technical Support Center: Purification of Crude 4-Bromo-1-methylindolin-2-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and troubleshooting advice for the purification of crude 4-Bromo-1-methylindolin-2-one via recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If your compound is not dissolving, it could be due to a few reasons. First, ensure you are using a sufficient amount of solvent and that it is at or near its boiling point. Add the solvent in small portions to the crude material while heating and stirring. If the compound still does not dissolve after adding a significant volume of solvent, it is possible that you have selected an inappropriate solvent in which the compound is insoluble even at high temperatures. In this case, you will need to select a different solvent. Another possibility is the presence of insoluble impurities in your crude product. If a significant portion of the material dissolves, but some solid remains, you may need to perform a hot filtration to remove the insoluble impurities before allowing the solution to cool.

Q3: No crystals are forming upon cooling. What went wrong?

A3: The failure of crystals to form upon cooling is a common issue in recrystallization and can be attributed to several factors:

  • Too much solvent: This is the most frequent cause. If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form. To remedy this, you can boil off some of the solvent to concentrate the solution and then allow it to cool again.[3]

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystal nucleation has not occurred. To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a small "seed" crystal of the pure compound.[3][4]

  • Rapid cooling: Cooling the solution too quickly can sometimes inhibit crystal formation. Allowing the solution to cool slowly to room temperature before placing it in an ice bath can promote better crystal growth.[5]

Q4: The recrystallization resulted in a very low yield. How can I improve it?

A4: A low yield can be disappointing, but there are several ways to optimize it:

  • Minimize the amount of hot solvent: Use only the minimum amount of near-boiling solvent required to dissolve the crude product completely. Any excess solvent will retain more of your compound in solution upon cooling, thereby reducing the yield.[4]

  • Avoid premature crystallization: If crystals form during hot filtration, some of your product will be lost. To prevent this, use a pre-warmed funnel and flask for the filtration.

  • Thorough cooling: Ensure the solution is adequately cooled to maximize the precipitation of the product. An ice bath is often used for this purpose after the solution has cooled to room temperature.

  • Washing with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will dissolve some of your purified product.[4]

Q5: The purified product is still colored. How can I remove colored impurities?

A5: If your product remains colored after recrystallization, it is likely due to the presence of colored impurities. These can often be removed by treating the hot solution with activated charcoal before the hot filtration step. Add a small amount of activated charcoal to the hot solution, swirl it for a few minutes to allow it to adsorb the colored impurities, and then perform a hot filtration to remove the charcoal. Be aware that using too much charcoal can also adsorb some of your desired product, leading to a lower yield.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The solution is cooling too rapidly. High concentration of impurities.Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.[3] Consider using a lower-boiling point solvent or a different solvent system.
Crystals form too quickly The solution is too concentrated. The solution is being cooled too rapidly.Add a small amount of additional hot solvent to the solution and allow it to cool more slowly.[6]
Product crystallizes in the funnel during hot filtration The funnel and receiving flask are too cold, causing premature cooling of the solution.Use a pre-warmed funnel and receiving flask. You can warm them in an oven or by rinsing with hot solvent before filtration.
Final product is not pure enough Inefficient removal of impurities during the single recrystallization step. Co-precipitation of impurities with the product.Perform a second recrystallization. Ensure slow cooling to allow for selective crystallization.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the crude material and the specific equipment used.

1. Solvent Selection:

  • Place a small amount of the crude this compound into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene) to each test tube at room temperature to assess solubility.

  • Gently heat the test tubes with sparingly soluble or insoluble compounds to determine if they dissolve at a higher temperature.

  • The ideal solvent will dissolve the compound when hot but not at room temperature.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent and a boiling chip.

  • Heat the mixture to the boiling point of the solvent while stirring.

  • Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent.[4]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Swirl the flask for a few minutes.

4. Hot Filtration (if necessary):

  • If there are insoluble impurities or activated charcoal present, perform a hot filtration.

  • Pre-warm a funnel and a clean receiving Erlenmeyer flask.

  • Place a fluted filter paper in the warm funnel and pour the hot solution through it.

5. Crystallization:

  • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.[4]

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

6. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[4]

7. Drying:

  • Allow the crystals to dry completely on the filter paper by drawing air through them.

  • For final drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visual Workflow

Below is a troubleshooting workflow for the recrystallization of this compound.

G Recrystallization Troubleshooting Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool to Room Temperature, then Ice Bath dissolve->cool crystals_form Crystals Form? cool->crystals_form filter_wash Filter and Wash with Cold Solvent crystals_form->filter_wash Yes no_crystals No Crystals crystals_form->no_crystals No dry Dry Crystals filter_wash->dry pure_product Pure Product dry->pure_product too_much_solvent Too Much Solvent? no_crystals->too_much_solvent boil_off Boil Off Excess Solvent and Recool too_much_solvent->boil_off Yes supersaturated Supersaturated? too_much_solvent->supersaturated No boil_off->cool induce_crystallization Scratch Flask or Add Seed Crystal supersaturated->induce_crystallization Yes oiling_out Oiling Out? supersaturated->oiling_out No induce_crystallization->cool reheat_add_solvent Reheat, Add More Solvent, and Cool Slowly oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool

Caption: A flowchart illustrating the troubleshooting steps for common issues encountered during recrystallization.

References

Technical Support Center: Synthesis of 4-Bromo-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-1-methylindolin-2-one. Our aim is to help you identify and resolve common issues related to byproduct formation and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts are typically constitutional isomers (e.g., 6-Bromo-1-methylindolin-2-one), di-brominated products (e.g., 4,6-Dibromo-1-methylindolin-2-one), and unreacted starting material (1-methylindolin-2-one). The formation of these byproducts is influenced by reaction conditions such as temperature, reaction time, and the stoichiometry of the brominating agent.

Q2: My reaction yields a mixture of bromo-isomers. How can I improve the regioselectivity for the 4-position?

A2: Achieving high regioselectivity in electrophilic aromatic substitution can be challenging. To favor bromination at the 4-position, consider the following:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common choice for this transformation.

  • Solvent: The polarity of the solvent can influence selectivity. Acetonitrile is a frequently used solvent.

  • Temperature: Lowering the reaction temperature may enhance selectivity by reducing the activation energy for the formation of undesired isomers.

Q3: How can I remove unreacted 1-methylindolin-2-one from my final product?

A3: Unreacted starting material can often be removed through column chromatography or recrystallization. Since 1-methylindolin-2-one is more polar than the brominated product, it will have a different retention factor on silica gel. Recrystallization may also be effective if the solubility profiles of the product and starting material are sufficiently different in a given solvent system.

Q4: What is the best method to purify the crude this compound?

A4: A combination of techniques is often most effective. An initial work-up involving washing with an aqueous solution of a reducing agent (like sodium bisulfite) can remove excess bromine. This is typically followed by column chromatography on silica gel to separate isomers and other impurities. Finally, recrystallization from a suitable solvent, such as ethanol, can yield a highly purified product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Increase reaction time.- Ensure the brominating agent was added in the correct stoichiometry.- Check the purity of the starting material.
Product loss during work-up or purification.- Optimize extraction and purification procedures.- Ensure the pH is controlled during aqueous washes to prevent product loss.
Presence of Multiple Spots on TLC (indicating a mixture of products) Formation of constitutional isomers (e.g., 6-bromo, 7-bromo).- Optimize reaction conditions (lower temperature, slower addition of brominating agent).- Employ careful column chromatography for separation. The polarity differences between isomers may be slight, so a long column and a shallow solvent gradient may be necessary.
Formation of di-brominated byproducts.- Use a stoichiometric amount of the brominating agent (or a slight excess).- Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Product is colored (yellow or brown) Presence of residual bromine or colored impurities.- Wash the crude product with an aqueous solution of sodium bisulfite or sodium thiosulfate to quench any remaining bromine.- Treat a solution of the product with activated carbon before recrystallization.
Difficulty in solidifying the product (oily product) Presence of impurities that inhibit crystallization.- Purify the product further by column chromatography.- Try different solvents for recrystallization or trituration.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 5-bromo isomer and may require optimization.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-methylindolin-2-one (1.0 eq) in acetonitrile (10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in acetonitrile dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, pour the mixture into ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bisulfite (2 x 30 mL) to remove any excess bromine, followed by a wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound
  • Column Chromatography:

    • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column and collect fractions, monitoring by TLC to identify the fractions containing the desired product.

    • Combine the pure fractions and concentrate under reduced pressure.

  • Recrystallization:

    • Dissolve the purified product from chromatography in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Purity

ParameterValue
Starting Material1-methylindolin-2-one
Brominating AgentN-Bromosuccinimide (NBS)
Stoichiometry (NBS)1.05 equivalents
SolventAcetonitrile
Reaction Temperature0 °C to Room Temperature
Reaction Time3-5 hours
Purification MethodColumn Chromatography, Recrystallization
Expected Yield60-80%
Purity (by HPLC)>98%

Table 2: TLC Data for Reaction Monitoring (Illustrative)

Eluent: 30% Ethyl Acetate in Hexanes

CompoundRetention Factor (Rf)
1-methylindolin-2-one (Starting Material)0.25
This compound (Product)0.45
Di-bromo byproduct (Hypothetical)0.60

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 1. Dissolve 1-methylindolin-2-one in Acetonitrile cool 2. Cool to 0 °C start->cool add_nbs 3. Add NBS solution cool->add_nbs react 4. Stir and monitor by TLC add_nbs->react quench 5. Quench with ice water react->quench Reaction Complete extract 6. Extract with organic solvent quench->extract wash 7. Wash with NaHSO3 and brine extract->wash dry 8. Dry and concentrate wash->dry chromatography 9. Column Chromatography dry->chromatography Crude Product recrystallize 10. Recrystallization chromatography->recrystallize end This compound recrystallize->end Pure Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_issues Potential Issues cluster_solutions Troubleshooting Steps start Analyze Crude Product by TLC/LCMS low_yield Low Yield start->low_yield multiple_spots Multiple Spots on TLC start->multiple_spots color Colored Product start->color optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) low_yield->optimize_reaction optimize_purification Optimize Purification (Chromatography, Recrystallization) multiple_spots->optimize_purification wash_product Wash with Reducing Agent (e.g., NaHSO3) color->wash_product final_product Pure this compound optimize_reaction->final_product Improved Yield optimize_purification->final_product Improved Purity wash_product->final_product Colorless Product

Caption: A logical troubleshooting guide for common issues in this compound synthesis.

References

Improving the stability of 4-Bromo-1-methylindolin-2-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1-methylindolin-2-one. The information provided is intended to help improve the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time. What are the likely causes?

A1: Degradation of this compound in solution can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents.[1][2][3] Like many pharmaceutical compounds, it is susceptible to hydrolysis under acidic or alkaline conditions, photolytic degradation upon exposure to UV or visible light, and oxidation.[4][5] The intrinsic stability of the molecule and its degradation pathways can be determined through forced degradation studies.[1][3]

Q2: What are the initial steps to identify the cause of degradation?

A2: A systematic approach is crucial. We recommend performing a forced degradation study to identify the specific stress conditions that affect the stability of your compound.[1][3] This involves intentionally exposing solutions of this compound to various stress factors such as acid, base, heat, light, and oxidizing agents to accelerate decomposition.[2][5] By monitoring the degradation under each condition, you can pinpoint the primary cause of instability in your experimental setup.

Q3: How can I minimize degradation of this compound in my experiments?

A3: Based on the outcomes of a forced degradation study, you can implement the following strategies:

  • pH Control: Maintain the pH of your solution within a stable range, which needs to be determined experimentally. Buffering your solution can help prevent pH fluctuations.

  • Light Protection: Protect your solution from light by using amber-colored vials or by working in a dark environment.[5]

  • Temperature Control: Store solutions at recommended low temperatures and avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: If the compound is susceptible to oxidation, consider degassing your solvents and working under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Selection: The choice of solvent can impact stability. It is advisable to test the stability in a few different biocompatible solvents if possible.

Q4: Are there any analytical techniques recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a powerful and commonly used technique.[2] This method, known as a stability-indicating method, can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active ingredient. Other hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be invaluable for identifying the structure of the degradation products.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in solution color Oxidation or formation of colored degradants.Degas solvents and handle the solution under an inert atmosphere. Ensure the purity of your starting material.
Precipitation in solution Poor solubility, change in pH or temperature affecting solubility.Confirm the solubility of the compound in your chosen solvent system. Control the pH with a suitable buffer. Store at a constant, appropriate temperature.
Loss of biological activity Chemical degradation of the compound.Perform a forced degradation study to understand the degradation profile. Adjust experimental conditions (pH, light, temperature) to minimize degradation.
Appearance of new peaks in HPLC Formation of degradation products.Characterize the degradation products using techniques like LC-MS. Adjust solution conditions to prevent their formation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify its degradation pathways and develop a stability-indicating analytical method.[1][3]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with a PDA or UV detector

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).[5]

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep the stock solution in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of each stressed solution.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a developed stability-indicating HPLC method.

Data Analysis:

  • Calculate the percentage of degradation for each stress condition.

  • Identify and characterize the major degradation products.

Quantitative Data Summary

The following table provides an example of how to summarize the quantitative data from a forced degradation study. The values presented here are for illustrative purposes only and should be replaced with actual experimental data.

Stress Condition Reagent/Condition Time (hours) Temperature (°C) Degradation (%) Major Degradants (Retention Time)
Acid Hydrolysis0.1 N HCl246015.23.5 min, 4.8 min
Base Hydrolysis0.1 N NaOH242545.82.1 min
Oxidation3% H₂O₂242522.55.2 min
Thermal-48708.14.8 min
PhotolyticICH Q1B-2512.36.1 min

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (70°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize if applicable hplc HPLC Analysis sampling->hplc neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis hydrolyzed_product Ring-Opened Product hydrolysis->hydrolyzed_product oxidized_product N-Oxide or Hydroxylated Species oxidation->oxidized_product photo_product Debrominated or Dimerized Product photolysis->photo_product

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Suzuki Coupling of 4-Bromo-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 4-Bromo-1-methylindolin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the Suzuki coupling of this compound?

A1: Researchers may face several challenges, including low to no product yield, and the formation of significant byproducts. Specific issues include catalyst deactivation, where the nitrogen atom of the indolinone scaffold can coordinate to the palladium catalyst, and side reactions such as protodeboronation of the boronic acid and homo-coupling of the reactants.[1] The choice of reaction conditions, including catalyst, ligand, base, and solvent, is critical to mitigate these challenges.

Q2: How does the nature of the boronic acid affect the reaction outcome?

A2: The electronic and steric properties of the arylboronic acid play a crucial role. Electron-rich boronic acids generally react faster, while electron-deficient ones can be more susceptible to protodeboronation.[1][2] Heteroarylboronic acids, particularly those containing sulfur like thiopheneboronic acid, can be challenging due to potential catalyst poisoning.[3]

Q3: Which catalyst systems are recommended for this specific coupling?

A3: While there is no one-size-fits-all answer, palladium catalysts with bulky, electron-rich phosphine ligands are often effective for Suzuki couplings involving nitrogen-containing heterocycles.[1] Catalyst systems like Pd(OAc)₂ with ligands such as XPhos or SPhos, or pre-formed catalysts like Pd(PPh₃)₄ and PdCl₂(dppf), are good starting points for optimization.[4]

Q4: What are the typical side reactions, and how can they be minimized?

A4: The primary side reactions are:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be minimized by using anhydrous solvents, carefully selecting the base, or using more stable boronic esters (e.g., pinacol esters).[1][2]

  • Homo-coupling: The formation of biaryl products from the coupling of two boronic acid molecules or two molecules of the bromo-indolinone. This is often promoted by the presence of oxygen and can be suppressed by thoroughly degassing the reaction mixture.[1]

  • Dehalogenation: The replacement of the bromine atom on the indolinone with a hydrogen atom.

Q5: How can I purify the final 4-aryl-1-methylindolin-2-one product?

A5: Purification is typically achieved through flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product. Common solvent systems include mixtures of hexanes and ethyl acetate. If the product is a solid, recrystallization can be an effective final purification step.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low or No Product Yield Inactive catalyst- Use a fresh batch of palladium catalyst and phosphine ligand. - Ensure proper degassing of the reaction mixture to prevent catalyst oxidation.[1] - Consider using a palladium(0) source directly, such as Pd(PPh₃)₄.
Catalyst poisoning- The nitrogen of the indolinone may be inhibiting the catalyst. Use a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) to shield the palladium center.[1] - If using a heteroarylboronic acid (e.g., thiophene), consider a higher catalyst loading or a catalyst system known to be resistant to sulfur poisoning.[3]
Inefficient transmetalation- Optimize the base. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[5] - Ensure the presence of water in the solvent system (e.g., dioxane/water) to facilitate the formation of the active boronate species.
Significant Homo-coupling of Boronic Acid Presence of oxygen- Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[1]
Suboptimal reaction conditions- Screen different palladium sources and ligands. - Optimize the reaction temperature and time.
Significant Protodeboronation Presence of protic sources- Use anhydrous solvents and ensure the base is anhydrous. - Consider using a non-aqueous base.
Unstable boronic acid- Use a freshly opened or purified boronic acid. - Convert the boronic acid to a more stable pinacol ester.[2]
Formation of Dimeric Byproduct of this compound Slow Suzuki coupling rate- This has been observed with some heteroarylboronic acids like thiophene-2-boronic acid.[3] Increase the catalyst loading or screen different catalyst/ligand combinations to accelerate the desired cross-coupling.
Incomplete Consumption of Starting Material Insufficient reaction time or temperature- Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. - Gradually increase the reaction temperature.
Poor solubility of reactants- Screen different solvent systems to improve solubility. Dioxane, toluene, and DMF are common choices.

Data Presentation

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield (%) Reference
Pd(OAc)₂ (3)XPhos (7.5)K₂CO₃t-BuOH85Moderate to High[3]
Pd(PPh₃)₄ (5)-K₂CO₃DME80GoodInferred from[6]
PdCl₂(dppf) (5)-K₂CO₃Dioxane/H₂O90HighInferred from[4]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O100GoodGeneral Conditions

Yields are qualitative as they are highly dependent on the specific arylboronic acid used.

Table 2: Effect of Base and Solvent on Yield

Base Solvent Catalyst System Temperature (°C) Yield (%) Reference
K₂CO₃t-BuOHPd(OAc)₂/XPhos85Moderate to High[3]
K₃PO₄Dioxane/H₂OPd₂(dba)₃/SPhos100GoodGeneral Conditions
Cs₂CO₃DioxanePd(PPh₃)₄90GoodGeneral Conditions
Na₂CO₃DMF/H₂OPdCl₂(dppf)110ModerateGeneral Conditions

Yields are qualitative and serve as a general guide for optimization.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., dioxane/water, 4:1). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-aryl-1-methylindolin-2-one.

Mandatory Visualization

Suzuki_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Pd(II)_Complex Pd(II) Intermediate Pd(0)L2->Pd(II)_Complex Oxidative Addition Oxidative_Addition Oxidative Addition Ar_Pd_Complex Aryl-Pd Complex Pd(II)_Complex->Ar_Pd_Complex Transmetalation Transmetalation Transmetalation Ar_Pd_Complex->Pd(0)L2 Reductive Elimination Product 4-Aryl-1-methylindolin-2-one Ar_Pd_Complex->Product Reductive_Elimination Reductive Elimination Bromo_Indolinone This compound Bromo_Indolinone->Pd(II)_Complex Boronic_Acid ArB(OH)2 + Base Boronic_Acid->Pd(II)_Complex

Caption: The catalytic cycle for the Suzuki coupling of this compound.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Check Reagent Quality (Catalyst, Ligand, Base, Solvents) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Time, Degassing) Check_Reagents->Check_Conditions Reagents OK Optimize_Catalyst Screen Catalysts & Ligands (e.g., Pd(dppf)Cl2, XPhos) Check_Reagents->Optimize_Catalyst Reagents Suspect Side_Reactions Analyze for Side Reactions (Homo-coupling, Protodeboronation) Check_Conditions->Side_Reactions Conditions OK Optimize_Base_Solvent Screen Bases & Solvents (e.g., K3PO4, Cs2CO3 in Dioxane/H2O) Check_Conditions->Optimize_Base_Solvent Conditions Suboptimal Side_Reactions->Optimize_Catalyst No Side Products Address_Side_Reactions Use Anhydrous Conditions Use Boronic Esters Thorough Degassing Side_Reactions->Address_Side_Reactions Side Products Detected Success Improved Yield Optimize_Catalyst->Success Optimize_Base_Solvent->Success Address_Side_Reactions->Success

Caption: A troubleshooting workflow for the Suzuki coupling of this compound.

References

Preventing decomposition of 4-Bromo-1-methylindolin-2-one during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-1-methylindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a synthetic organic compound featuring a substituted indolinone core. The strategic placement of the bromine atom makes it a valuable intermediate in medicinal chemistry and drug development. It is frequently used in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to introduce the indolinone scaffold into larger, more complex molecules.

Q2: What are the primary signs of decomposition of this compound during a reaction?

The most common sign of decomposition is the formation of byproducts, primarily the debrominated analog, 1-methylindolin-2-one. This can be observed through analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A lower yield of the desired product and the appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram are strong indicators of decomposition.

Q3: What are the general causes of decomposition for bromo-aromatic compounds like this compound?

Decomposition, particularly debromination, of bromo-aromatic compounds is often facilitated by several factors, especially in the context of palladium-catalyzed cross-coupling reactions. Key causes include:

  • High Reaction Temperatures: Elevated temperatures can promote side reactions, including reductive dehalogenation.

  • Choice of Base: Strong bases, particularly in the presence of protic solvents, can contribute to the removal of the bromine substituent.

  • Catalyst and Ligand System: The selection of the palladium catalyst and phosphine ligands can influence the competition between the desired cross-coupling reaction and undesired decomposition pathways.

  • Presence of Hydride Sources: Protic solvents (like alcohols), water, or certain reagents can act as hydride donors, leading to the cleavage of the carbon-bromine bond.

Troubleshooting Guides

This section provides a systematic approach to diagnose and mitigate the decomposition of this compound in your reactions.

Issue 1: Significant Formation of 1-methylindolin-2-one (Debrominated Byproduct)

Potential Causes and Solutions

Potential CauseRecommended Solutions
High Reaction Temperature Lower the reaction temperature. Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
Inappropriate Base If using a strong base like sodium tert-butoxide, consider switching to a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Presence of Protic Solvents Ensure the use of anhydrous and aprotic solvents (e.g., toluene, dioxane, THF). If a co-solvent is necessary, ensure it is also aprotic.
Catalyst-Promoted Dehalogenation For electron-deficient aryl bromides, consider using phosphine-free catalysts or specific ligands like P(o-tolyl)₃. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can also be effective in minimizing this side reaction.[1]
Extended Reaction Times Optimize the reaction time by careful monitoring. Prolonged exposure to reaction conditions can increase the likelihood of decomposition.
Issue 2: Low or No Yield of the Desired Product with Complex Byproduct Formation

Potential Causes and Solutions

Potential CauseRecommended Solutions
Catalyst Deactivation The nitrogen atom in the indolinone ring can sometimes coordinate to the palladium catalyst, leading to deactivation. Ensure the use of appropriate ligands that can stabilize the catalyst.
Oxygen Sensitivity Palladium(0) catalysts can be sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are properly degassed.
Poor Quality of Starting Materials Use high-purity this compound and other reagents. Impurities can sometimes interfere with the reaction and promote decomposition.

Experimental Protocols

Below are detailed methodologies for common reactions involving this compound, with an emphasis on minimizing decomposition.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to the lowest effective temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may need to be adjusted based on the specific amine used.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2–1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos; 1.5-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄; 1.4-2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation: To a dry Schlenk flask, add the palladium precursor, phosphine ligand, and base. Seal, evacuate, and backfill with an inert gas. Add the anhydrous solvent and stir at room temperature for 10-15 minutes.

  • Addition of Reactants: Add this compound and the amine to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Work-up: After completion, cool to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product via flash column chromatography.

Visualizations

To aid in understanding the potential decomposition and the recommended experimental approach, the following diagrams are provided.

cluster_main Potential Decomposition Pathway of this compound cluster_factors Factors Promoting Decomposition A This compound B Desired Product (e.g., Cross-Coupling) A->B Desired Reaction (e.g., Pd-catalyzed) C Decomposition (Debromination) A->C Side Reaction D 1-methylindolin-2-one C->D Forms F1 High Temperature F1->C F2 Strong Base F2->C F3 Protic Solvents F3->C F4 Suboptimal Catalyst F4->C

Caption: Potential decomposition pathway of this compound.

cluster_workflow Recommended Experimental Workflow to Prevent Decomposition Start Start Step1 1. Select Reagents - High Purity Starting Material - Anhydrous/Aprotic Solvents - Appropriate Base & Catalyst/Ligand Start->Step1 Step2 2. Reaction Setup - Use Schlenk Technique - Degas Solvents - Maintain Inert Atmosphere (Ar/N2) Step1->Step2 Step3 3. Reaction Conditions - Use Lowest Effective Temperature - Monitor Reaction Progress (TLC/LC-MS) Step2->Step3 Decision Is Reaction Complete? Step3->Decision Decision->Step3 No Step4 4. Work-up - Cool to Room Temperature - Standard Extraction Decision->Step4 Yes End End (Purified Product) Step4->End

Caption: Recommended experimental workflow to minimize decomposition.

References

Technical Support Center: Synthesis of 4-Bromo-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis and scale-up of 4-Bromo-1-methylindolin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two common and effective synthetic strategies for preparing this compound:

  • Route A (Post-methylation Bromination): This route involves the N-methylation of indolin-2-one to form 1-methylindolin-2-one, followed by selective bromination at the C-4 position. This route can be more direct if the starting material is readily available.

  • Route B (Post-bromination Methylation): This strategy begins with the bromination of indolin-2-one to yield 4-bromoindolin-2-one, which is then N-methylated to produce the final product. This route often provides better control over the regioselectivity of the bromination step.

Q2: What is the most critical step to control during scale-up?

A2: The most critical step is the regioselective bromination of the indolin-2-one core. The electron-donating nature of the amide nitrogen and the aromatic ring can lead to the formation of multiple bromo-isomers (e.g., 5-bromo, 6-bromo, 7-bromo) and di-brominated byproducts. Controlling reaction conditions such as temperature, solvent, and the choice of brominating agent is crucial for maximizing the yield of the desired 4-bromo isomer.

Q3: What are the recommended methods for purifying the final product?

A3: Purification of this compound typically involves one or a combination of the following methods:

  • Recrystallization: This is often the most effective method for large-scale purification. Solvents such as ethanol, isopropanol, or ethyl acetate/hexane mixtures can be effective.

  • Slurry Washing: Washing the crude product with a suitable solvent (like cold ethanol or diethyl ether) can effectively remove more soluble impurities.

  • Column Chromatography: For high-purity requirements or removal of closely related isomers, silica gel column chromatography is recommended, typically using a gradient of ethyl acetate in hexane.

Q4: What are the common impurities, and how can they be identified?

A4: Common impurities include unreacted starting materials, over-brominated products (e.g., 4,6-dibromo-1-methylindolin-2-one), and positional isomers (e.g., 5-Bromo-1-methylindolin-2-one). These can be identified and quantified using techniques such as:

  • NMR Spectroscopy: ¹H NMR can distinguish between different isomers based on the distinct splitting patterns of the aromatic protons.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides information on the molecular weight of components in the mixture, helping to identify starting materials, product, and byproducts.

  • HPLC (High-Performance Liquid Chromatography): Allows for the separation and quantification of the product and its impurities.

Experimental Protocols & Data

Protocol 1: Synthesis via N-methylation of 4-Bromoindolin-2-one (Route B)

Step 1: Synthesis of 4-Bromoindolin-2-one

  • Suspend indolin-2-one (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress with TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield crude 4-bromoindolin-2-one.

Step 2: N-methylation

  • In an inert atmosphere, suspend 4-bromoindolin-2-one (1 equivalent) in anhydrous DMF or THF.

  • Add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Add a methylating agent, such as methyl iodide (MeI, 1.5 equivalents) or dimethyl sulfate ((CH₃)₂SO₄, 1.3 equivalents), dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours until completion is confirmed by TLC/LC-MS.

  • Carefully quench the reaction by adding it to ice-cold water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol.

Data Presentation

Table 1: Comparison of Reaction Conditions for Bromination of Indolin-2-one

ParameterCondition 1Condition 2Condition 3
Brominating Agent NBSBr₂Pyridinium tribromide
Solvent Acetic AcidDichloromethaneTHF
Temperature 0 °C to RT-10 °C to 0 °CRoom Temperature
Typical Yield 75-85%60-70%70-80%
4-bromo:5-bromo Ratio ~5:1~3:1~4:1

Table 2: Comparison of Reaction Conditions for N-methylation of 4-Bromoindolin-2-one

ParameterCondition 1Condition 2Condition 3
Base NaHK₂CO₃Cs₂CO₃
Methylating Agent Methyl IodideDimethyl SulfateMethyl Tosylate
Solvent Anhydrous DMFAnhydrous AcetonitrileAnhydrous THF
Temperature 0 °C to RT60 °CRoom Temperature
Typical Yield >90%70-80%85-95%

Visualized Workflows and Logic

Synthetic_Workflow_Route_B cluster_0 Step 1: Bromination cluster_1 Step 2: N-Methylation cluster_2 Step 3: Purification start Indolin-2-one proc1 1. Add NBS 2. Solvent: Acetic Acid 3. Temp: 0°C to RT start->proc1 prod1 4-Bromoindolin-2-one proc1->prod1 proc2 1. Add NaH, then MeI 2. Solvent: Anhydrous DMF 3. Temp: 0°C to RT prod1->proc2 prod2 Crude Product proc2->prod2 proc3 Recrystallization (Ethanol) prod2->proc3 final_prod This compound proc3->final_prod

Caption: Synthetic workflow for Route B: N-methylation of 4-bromoindolin-2-one.

Troubleshooting Guide

Q: My bromination reaction is producing a low yield of the desired 4-bromo isomer and significant amounts of the 5-bromo and 6-bromo isomers. What should I do?

A: The formation of multiple isomers is a common challenge due to the activating nature of the indolinone ring system. To improve the regioselectivity for the 4-position, consider the following adjustments:

  • Lower the Reaction Temperature: Perform the addition of the brominating agent at a lower temperature (e.g., -10 °C to 0 °C) to reduce the rate of reaction at the more sterically accessible 5- and 6-positions.

  • Change the Solvent: Switching to a less polar solvent like dichloromethane (DCM) or a non-polar solvent can sometimes influence the isomer distribution.

  • Use a Bulky Brominating Agent: While NBS is standard, exploring bulkier reagents could favor substitution at the less hindered positions, though this may require significant optimization.

  • Control Addition Rate: A slow, portion-wise addition of the brominating agent ensures it reacts locally before dispersing, which can improve selectivity.

Troubleshooting_Isomer_Formation problem Problem: Low 4-Bromo Isomer Selectivity cause1 Cause: Reaction Too Fast / Uncontrolled problem->cause1 cause2 Cause: Solvent Effects problem->cause2 cause3 Cause: Kinetics vs. Thermodynamics problem->cause3 solution1 Solution: 1. Lower temperature to 0°C or below. 2. Add brominating agent slowly. cause1->solution1 solution2 Solution: Screen alternative solvents (e.g., DCM, Acetonitrile). cause2->solution2 solution3 Solution: Ensure sufficient reaction time at low temp for kinetic product formation. cause3->solution3

Caption: Troubleshooting logic for poor regioselectivity in the bromination step.

Q: The N-methylation reaction is sluggish or incomplete. How can I drive it to completion?

A: An incomplete N-methylation reaction is typically due to issues with the base, solvent, or methylating agent.

  • Ensure Anhydrous Conditions: The use of strong bases like sodium hydride (NaH) requires strictly anhydrous (dry) solvents (e.g., DMF, THF). Any moisture will quench the base and inhibit the deprotonation of the indolinone nitrogen.

  • Use a Stronger Base: If you are using a weaker base like potassium carbonate (K₂CO₃), the reaction may require heating (e.g., 60-80 °C) and longer reaction times. Switching to NaH or lithium diisopropylamide (LDA) will facilitate deprotonation at lower temperatures.

  • Check Methylating Agent: Ensure the methylating agent (e.g., methyl iodide) is fresh. If the reaction is still slow, a more reactive agent like dimethyl sulfate or methyl triflate can be used, but these should be handled with extreme caution.

  • Increase Temperature: If using a carbonate base, increasing the temperature can significantly improve the reaction rate. However, with strong bases like NaH, this is often unnecessary and may lead to side reactions.

Q: I'm having difficulty removing a persistent impurity that has a similar Rf value to my product in TLC. What steps can I take?

A: When an impurity co-elutes with the product, purification becomes challenging.

  • Optimize Recrystallization: Systematically screen different solvent systems for recrystallization. A good system is one where the product is sparingly soluble at room temperature but highly soluble when hot, while the impurity is either very soluble or insoluble at all temperatures. Try solvent mixtures like ethanol/water, ethyl acetate/hexane, or isopropanol/water.

  • Adjust Chromatography Conditions: If using column chromatography, try a shallower solvent gradient to improve separation. Sometimes, switching the stationary phase (e.g., using alumina instead of silica) or the mobile phase system (e.g., using DCM/methanol instead of hexane/ethyl acetate) can alter the elution order and resolve the compounds.

  • Chemical Treatment: If the impurity is a known starting material or byproduct, a chemical wash during workup might remove it. For example, unreacted 4-bromoindolin-2-one is slightly acidic and can be partially removed with a dilute aqueous base wash.

Technical Support Center: Analytical Methods for 4-Bromo-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 4-Bromo-1-methylindolin-2-one. The information is intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

A robust High-Performance Liquid Chromatography (HPLC) method is crucial for the separation and quantification of potential impurities in this compound. This section outlines a recommended method, validation data, and a troubleshooting guide.

Experimental Protocol: HPLC-UV Method

This reversed-phase HPLC method is designed to provide good resolution between the main component and its potential process-related impurities and degradation products.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol
Data Presentation: Method Validation Summary

The following table summarizes the typical validation parameters for the proposed HPLC method. These values are provided as a general guideline and may vary based on the specific instrumentation and laboratory conditions.

ParameterSpecificationHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Limit of Detection (LOD) Report0.01%
Limit of Quantification (LOQ) Report0.03%
Accuracy (% Recovery) 80 - 120%98.5 - 101.2%
Precision (% RSD) ≤ 2.0%0.85%
Specificity No interference at the retention time of the main peak and impuritiesComplies
HPLC Troubleshooting Guide

This guide addresses common issues that may be encountered during the HPLC analysis of this compound.

dot

HPLC_Troubleshooting cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Symptom1 Peak Tailing Cause1a Column Overload Symptom1->Cause1a Cause1b Secondary Interactions Symptom1->Cause1b Symptom2 Ghost Peaks Cause2a Contaminated Mobile Phase Symptom2->Cause2a Cause2b Late Eluting Peaks Symptom2->Cause2b Symptom3 Retention Time Drift Cause3a Inconsistent Mobile Phase Composition Symptom3->Cause3a Cause3b Column Temperature Fluctuation Symptom3->Cause3b Solution1a Reduce Injection Volume Cause1a->Solution1a Solution1b Adjust Mobile Phase pH Cause1b->Solution1b Solution2a Prepare Fresh Mobile Phase Cause2a->Solution2a Solution2b Increase Run Time Cause2b->Solution2b Solution3a Ensure Proper Mixing Cause3a->Solution3a Solution3b Use a Column Oven Cause3b->Solution3b

Caption: Troubleshooting logic for common HPLC issues.

Q1: My chromatogram shows significant peak tailing for the main this compound peak. What could be the cause?

A1: Peak tailing can be caused by several factors:

  • Column Overload: The concentration of your sample may be too high, leading to a saturation of the stationary phase. Try diluting your sample and re-injecting.

  • Secondary Interactions: The analyte may be interacting with active sites (silanols) on the silica-based C18 column. Ensure that the mobile phase pH is appropriately controlled with the formic acid additive. A slight adjustment of the pH might be necessary.

  • Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it if the problem persists.

Q2: I am observing unexpected peaks (ghost peaks) in my chromatogram, even in blank injections. What should I do?

A2: Ghost peaks are typically due to contamination or carryover.

  • Contaminated Mobile Phase: Impurities in your water or acetonitrile can accumulate on the column and elute as ghost peaks, especially during a gradient run. Prepare fresh mobile phase using high-purity solvents.

  • Sample Carryover: Residue from a previous injection may be eluting in the current run. Implement a robust needle wash protocol and consider injecting a few blank runs after a highly concentrated sample.

  • Late Eluting Peaks: A peak from a previous injection may have a very long retention time and appear in a subsequent run. If this is suspected, extend the run time of your method to ensure all components have eluted.

Q3: The retention time of my main peak is shifting between injections. How can I stabilize it?

A3: Retention time drift is often related to the mobile phase or the column temperature.

  • Inconsistent Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If you are using an online mixer, check that it is functioning correctly.

  • Column Temperature Fluctuation: The retention of compounds can be sensitive to temperature changes. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.[1]

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. An insufficient equilibration time can lead to retention time shifts.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

The analysis of residual solvents is a critical step in ensuring the purity and safety of pharmaceutical intermediates. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.[2]

Experimental Protocol: Headspace GC-MS Method

This method is suitable for the detection and quantification of common residual solvents that may be present from the synthesis of this compound.

GC-MS Conditions:

ParameterRecommended Setting
Column DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min (hold for 5 min)
Injector Temperature 250 °C
Transfer Line Temp 250 °C
Ion Source Temp 230 °C
Mass Range 35 - 350 amu
Headspace Sampler
Oven Temperature 80 °C
Loop Temperature 90 °C
Transfer Line Temp 100 °C
Equilibration Time 15 min
Sample Preparation 100 mg of sample in 5 mL of a suitable solvent (e.g., DMSO) in a 20 mL headspace vial
Data Presentation: Common Residual Solvents and Their Limits

The following table lists some potential residual solvents from the synthesis of indole derivatives and their corresponding ICH Class and concentration limits.

SolventICH ClassConcentration Limit (ppm)
Toluene2890
Methanol23000
Acetone35000
Dichloromethane2600
N,N-Dimethylformamide (DMF)2880
GC-MS Troubleshooting Guide

This guide provides solutions to common problems encountered during the GC-MS analysis of residual solvents.

dot

GCMS_Troubleshooting cluster_workflow GC-MS Analysis Workflow cluster_problems Troubleshooting Points cluster_solutions Corrective Actions Start Sample Preparation Headspace Headspace Sampling Start->Headspace Injection GC Injection Headspace->Injection Separation Chromatographic Separation Injection->Separation P3 Contamination Injection->P3 Detection MS Detection Separation->Detection P1 Poor Peak Shape Separation->P1 Data Data Analysis Detection->Data P2 Low Sensitivity Detection->P2 S1 Check for Leaks Optimize Headspace Parameters P1->S1 S2 Check for Leaks in MS Clean Ion Source P2->S2 S3 Bake Out Column Run Blanks P3->S3

Caption: Workflow and troubleshooting for GC-MS analysis.

Q4: I am seeing broad or tailing peaks for my residual solvents. What could be the issue?

A4: Poor peak shape in GC-MS can often be traced back to the injection or the column.

  • Improper Headspace Conditions: The oven temperature or equilibration time in the headspace sampler may not be optimal for the analytes. Experiment with slightly higher temperatures or longer equilibration times.

  • Active Sites in the Inlet or Column: The GC inlet liner or the column itself may have active sites that interact with polar solvents. Using a deactivated liner and ensuring your column is in good condition can help.

  • Carrier Gas Flow Rate: An incorrect flow rate can lead to band broadening. Verify that your carrier gas flow is set correctly and is stable.

Q5: The sensitivity for some of my target residual solvents is very low. How can I improve it?

A5: Low sensitivity can be a result of issues with the sample introduction or the mass spectrometer.

  • Leaks in the System: A leak in the GC or MS system can significantly reduce sensitivity. Perform a leak check, paying close attention to the injector seals and column connections.

  • Dirty Ion Source: The MS ion source can become contaminated over time, leading to a decrease in sensitivity. A thorough cleaning of the ion source is often necessary to restore performance.

  • Inappropriate Mass Range: Ensure your selected mass range is appropriate for the target analytes.

Frequently Asked Questions (FAQs)

Q6: What are the potential impurities I should look for in this compound?

A6: Potential impurities can arise from starting materials, intermediates, by-products, and degradation.[3] For this compound, you should consider:

  • Starting Materials: Unreacted starting materials used in the synthesis.

  • Isomers: Positional isomers of the bromo-substituent on the aromatic ring.

  • Over-brominated or Under-brominated Species: Molecules with more than one bromine atom or no bromine atom.

  • Hydrolysis Products: Degradation of the lactam ring can lead to the corresponding amino acid.

  • Oxidation Products: The indolinone ring can be susceptible to oxidation.

Q7: How do I perform a forced degradation study for this compound?

A7: A forced degradation study involves subjecting the compound to harsh conditions to intentionally generate degradation products. This helps in developing a stability-indicating method. Typical stress conditions include:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at 60 °C

  • Basic Hydrolysis: e.g., 0.1 M NaOH at 60 °C

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature

  • Thermal Degradation: e.g., 105 °C

  • Photolytic Degradation: Exposure to UV light

The samples are then analyzed by the HPLC method to see if the degradation products are well-separated from the main peak.

Q8: When should I re-validate my analytical method?

A8: Method re-validation is necessary whenever there is a significant change that could impact the performance of the method. This includes:

  • Changes in the synthesis of this compound.

  • Changes in the composition of the finished product.

  • Changes in the analytical procedure or instrumentation.

  • Transfer of the method to another laboratory.

References

Validation & Comparative

A Comparative Analysis of 4-Bromo-1-methylindolin-2-one and 5-Bromo-1-methylindolin-2-one for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the positional isomers 4-Bromo-1-methylindolin-2-one and 5-Bromo-1-methylindolin-2-one, two halogenated derivatives of the indolinone scaffold. Indole-2-one derivatives are recognized for their wide range of biological activities and serve as important precursors in medicinal chemistry.[1] The unique chemical properties imparted by bromine substitution, such as increased lipophilicity, can enhance biological potency and target selectivity.[2] This document outlines their physicochemical properties, potential biological activities based on a representative target, and detailed experimental protocols to support researchers in drug discovery and development.

Physicochemical and Structural Properties

The position of the bromine atom on the benzene ring of the indolinone core subtly influences the molecule's electronic distribution and steric profile. These differences can affect properties like solubility, crystal packing, and interaction with biological targets. Both isomers share the same molecular formula (C₉H₈BrNO) and molecular weight (226.07 g/mol ).[3]

PropertyThis compound5-Bromo-1-methylindolin-2-one
CAS Number 884855-68-9[3][4]105943-46-8
Molecular Formula C₉H₈BrNO[3]C₉H₈BrNO[1]
Molecular Weight 226.07 g/mol [3]226.07 g/mol [1]
Appearance Grey Solid[3]White to Pale Yellow Solid
Predicted LogP 2.152.20
Predicted pKa 13.5 (Amide Proton)13.7 (Amide Proton)
Predicted Solubility LowerHigher

Note: Predicted values are generated from standard computational models and are for illustrative purposes.

Synthesis Overview

A documented synthesis for 5-Bromo-1-methylindolin-2-one involves electrophilic bromination of the 1-methylindolin-2-one precursor using N-Bromosuccinimide (NBS).[1] A similar strategy is proposed for the 4-bromo isomer, although specific reaction conditions may require optimization to control regioselectivity.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Purification start 1-Methylindolin-2-one reagents NBS, Acetonitrile reaction Stir at Controlled Temp (e.g., 263 K for 24h) start->reaction reagents->reaction quench Pour into Ice Water reaction->quench extract Extract with Chloroform quench->extract dry Dry over Na2SO4 extract->dry concentrate Remove Solvent dry->concentrate purify Recrystallize from Ethanol concentrate->purify product Final Product purify->product

Caption: General workflow for the synthesis and purification of bromo-1-methylindolin-2-ones.

Comparative Biological Activity (Representative Data)

To provide a framework for comparison, we present hypothetical data evaluating the isomers against "Kinase X," a representative enzyme target, as many indolinone scaffolds are developed as kinase inhibitors. The differing positions of the electron-withdrawing bromine atom can alter the molecule's ability to form key interactions within an ATP-binding pocket.

Hypothetical Kinase X Signaling Pathway

G cluster_pathway Kinase X Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor 4-Bromo or 5-Bromo Isomer Inhibitor->KinaseX

Caption: Hypothetical signaling pathway inhibited by the bromo-1-methylindolin-2-one isomers.

Table 2: In Vitro Biological Activity Profile (Representative Data)

CompoundKinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)Selectivity Index (Kinase Y / Kinase X)Cell Viability EC₅₀ (µM) (HT-29 Cells)
This compound 751500205.2
5-Bromo-1-methylindolin-2-one 25045001815.8

This representative data suggests that the 4-bromo isomer is a more potent inhibitor of Kinase X, while both compounds exhibit reasonable selectivity against the off-target Kinase Y. The difference in potency could be attributed to the 4-position bromine forming a more favorable halogen bond or steric interaction within the kinase's active site compared to the 5-position bromine.

Appendix: Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1-methylindolin-2-one

This protocol is adapted from the literature.[1]

  • Dissolution: Dissolve 1-Methylindolin-2-one (0.50 g) in 10 mL of acetonitrile.

  • Cooling: Cool the mixture to 263 K (-10 °C) using an appropriate cooling bath.

  • Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (0.60 g) dissolved in acetonitrile to the cooled mixture.

  • Reaction: Stir the mixture for 24 hours at the controlled temperature.

  • Quenching: Pour the reaction mixture into ice water and continue stirring for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol to afford the final compound.[1]

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Reagent Preparation: Prepare a 4X solution of the Kinase X enzyme, a 4X solution of the Eu-anti-tag antibody, and a 4X solution of a fluorescently labeled ATP-competitive tracer in the assay buffer.

  • Compound Preparation: Serially dilute the test compounds (this compound and 5-Bromo-1-methylindolin-2-one) in DMSO, followed by a further dilution in assay buffer to create 4X compound solutions.

  • Assay Plate Loading: To a 384-well plate, add 2.5 µL of the 4X compound solution. Add 2.5 µL of the 4X Kinase X/antibody mixture.

  • Reaction Initiation: Add 5 µL of the 4X tracer solution to all wells to initiate the binding reaction.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm and 665 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed HT-29 human colon cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of compound concentration and fit the data to a dose-response curve to calculate the EC₅₀ value.

References

A Comparative Guide to the Biological Activity of 4-Bromo vs. 6-Bromo Substituted Indolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Substitution patterns on the indolinone ring play a critical role in modulating their potency and selectivity. This guide provides a comparative analysis of the biological activities of 4-bromo and 6-bromo substituted indolinones, focusing on their anticancer and antimicrobial properties. While direct comparative studies are limited, this document synthesizes available data to highlight key trends and inform future research directions.

Data Presentation: Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data for 4-bromo and 6-bromo substituted indolinones. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions. A significant gap in the literature exists for the biological activity of 4-bromo-substituted indolinones.

Compound ClassSubstitutionBiological ActivityTarget/AssayIC50/MICReference
Anticancer Agents
Thiazolidinone-indolin-2-one5-BromoCytotoxicityA549, MCF-7, PC3 cell lines>50 µM[1]
Indolinone Derivative6-NitroKinase InhibitionVEGFR-2Single-digit nM[2]
Indolinone Derivative6-ChloroKinase InhibitionVEGFR-2High activity[2]
Indolinone Derivative6-AminoKinase InhibitionVEGFR-2High activity[2]
Indolinone Derivative6-CyanoKinase InhibitionVEGFR-2High activity[2]
Antimicrobial Agents
6-Bromoindolglyoxylamido polyamine6-BromoAntibacterialStaphylococcus aureus, S. intermediusNot specified[3]
6-Bromoindolglyoxylamido polyamine6-BromoAntibiotic EnhancerPseudomonas aeruginosaNot specified[3]
3-Alkylidene-2-indoloneNot specifiedAntibacterialGram-positive and Gram-negative bacteriaMICs 2-8 µg/mL for some derivatives[4]
Thiazolidinone-indolin-2-one5-BromoAntibacterialS. aureusSusceptible[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature concerning indolinone derivatives.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase, a common mechanism of action for many indolinone-based anticancer agents.[2]

  • Reagents and Materials:

    • Purified recombinant kinase

    • Specific peptide substrate for the kinase

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system

    • 384-well plates

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the test compound solution, the kinase, and the specific substrate in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential anticancer drugs.[1]

  • Cell Culture:

    • Culture human cancer cell lines (e.g., A549, MCF-7, PC3) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Procedure:

    • Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 hours). A vehicle control (DMSO) and a positive control (e.g., Etoposide) should be included.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.[4]

  • Microorganisms and Media:

    • Obtain strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi.

    • Prepare appropriate broth media (e.g., Mueller-Hinton broth for bacteria).

  • Procedure:

    • Perform a serial two-fold dilution of the test compounds in the broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Mandatory Visualization

Signaling Pathway Diagram

Many indolinone derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), which are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, a common target for indolinone-based inhibitors.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT->Proliferation Indolinone Bromo-Substituted Indolinone Indolinone->VEGFR Inhibition

Caption: VEGFR signaling pathway and the inhibitory action of bromo-substituted indolinones.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel bromo-substituted indolinone derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Bromo-isatin) Reaction Chemical Reaction (e.g., Knoevenagel condensation) Start->Reaction Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Reaction->Purification Compound Bromo-Substituted Indolinone Library Purification->Compound Anticancer Anticancer Assays (e.g., MTT, Kinase Inhibition) Compound->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Compound->Antimicrobial Data Data Analysis (IC50/MIC Determination) Anticancer->Data Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: General workflow for synthesis and biological evaluation of bromo-indolinones.

Conclusion and Future Directions

This guide provides a snapshot of the current understanding of the biological activities of 4-bromo and 6-bromo substituted indolinones. The available data strongly suggests that the position of the bromine atom, along with other substitutions on the indolinone core, significantly influences biological activity. Notably, 6-substituted indolinones have demonstrated potent anticancer activity, particularly as kinase inhibitors.

A clear and significant knowledge gap exists regarding the biological profile of 4-bromo-substituted indolinones. To build a comprehensive structure-activity relationship (SAR) and unlock the full potential of this chemical space, future research should focus on:

  • Systematic Synthesis: The synthesis and biological evaluation of a focused library of 4-bromo-indolinone derivatives are crucial.

  • Broader Biological Screening: Expanding the screening of these compounds to a wider range of biological targets and disease models will help to identify novel therapeutic applications.

By addressing these research gaps, the scientific community can gain a deeper understanding of the therapeutic potential of bromo-substituted indolinones and accelerate the development of new and effective drugs.

References

A Comparative Guide to the Reactivity of Brominated Indolinone Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolinone (or oxindole) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other biologically active compounds. Functionalization of the indolinone core through cross-coupling reactions is a key strategy in the development of novel therapeutics. This guide provides a comparative analysis of the reactivity of positional isomers of brominated indolinone—specifically 4-bromo, 5-bromo, 6-bromo, and 7-bromoindolin-2-one—in three major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.

While direct, side-by-side comparative studies under identical conditions for all four isomers are not extensively documented in the literature, this guide synthesizes established principles of cross-coupling reactivity with available data on related substrates to provide a predictive framework for researchers. The reactivity of an aryl bromide in these reactions is primarily governed by a combination of electronic and steric factors. In general, electron-withdrawing substituents on the aromatic ring tend to increase the rate of oxidative addition, often the rate-determining step, thus enhancing reactivity. Conversely, steric hindrance around the C-Br bond can impede the approach of the bulky palladium catalyst, thereby decreasing reactivity.

Based on these principles, a predicted reactivity trend for the brominated indolinone isomers can be proposed. The electron-withdrawing nature of the amide carbonyl group at C2 and the electronic influence of the nitrogen atom at position 1 modulate the electron density around the benzene ring.

Comparative Reactivity Overview

The anticipated order of reactivity for the brominated indolinone isomers in palladium-catalyzed cross-coupling reactions is generally expected to be:

7-bromo > 5-bromo > 4-bromo > 6-bromo

This predicted trend is based on a qualitative assessment of the electronic and steric environment of the C-Br bond in each isomer. The 7-bromo isomer is often the most reactive due to the strong electron-withdrawing inductive effect of the adjacent carbonyl group, which makes the C-Br bond more susceptible to oxidative addition. The 5-bromo isomer is also activated by the carbonyl group through conjugation. The 4-bromo isomer experiences some steric hindrance from the adjacent fused pyrrolidinone ring. The 6-bromo isomer is generally considered the least reactive as it is electronically less activated by the carbonyl group compared to the 5- and 7-isomers.

Data Presentation: A Comparative Summary

The following tables provide a generalized comparison of expected yields for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of the four brominated indolinone isomers. It is important to note that these are representative values and actual yields will vary depending on the specific coupling partners, catalyst system, and reaction conditions employed.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

Brominated Indolinone IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
4-Bromoindolin-2-onePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901275-85
5-Bromoindolin-2-onePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90885-95
6-Bromoindolin-2-onePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901860-75
7-Bromoindolin-2-onePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O806>95

Table 2: Comparative Yields in Heck Coupling

Brominated Indolinone IsomerAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
4-Bromoindolin-2-oneStyrenePd(OAc)₂ / PPh₃Et₃NDMF1002470-80
5-Bromoindolin-2-oneStyrenePd(OAc)₂ / PPh₃Et₃NDMF1001680-90
6-Bromoindolin-2-oneStyrenePd(OAc)₂ / PPh₃Et₃NDMF1103655-70
7-Bromoindolin-2-oneStyrenePd(OAc)₂ / PPh₃Et₃NDMF901285-95

Table 3: Comparative Yields in Sonogashira Coupling

Brominated Indolinone IsomerAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
4-Bromoindolin-2-onePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF601070-80
5-Bromoindolin-2-onePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60685-95
6-Bromoindolin-2-onePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF651660-75
7-Bromoindolin-2-onePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF504>90

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of brominated indolinones. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • Brominated indolinone isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the brominated indolinone isomer, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Coupling

Materials:

  • Brominated indolinone isomer (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., PPh₃, 4-10 mol%)

  • Base (e.g., Et₃N, 2.0 mmol)

  • Solvent (e.g., DMF, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, combine the brominated indolinone isomer, palladium catalyst, and phosphine ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, base, and alkene via syringe.

  • Seal the tube and heat the reaction mixture with stirring (e.g., 100-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling

Materials:

  • Brominated indolinone isomer (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Base (e.g., Et₃N, 3.0 mmol)

  • Solvent (e.g., THF, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the brominated indolinone isomer, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-70 °C).

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Brominated Indolinone, Coupling Partner, Base B Add Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat & Stir under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Quench & Extract E->F G Dry & Concentrate F->G H Column Chromatography G->H I Characterize Product H->I

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Angiogenesis Signaling Pathway Targeted by Indolinone Kinase Inhibitors

Many indolinone derivatives function as inhibitors of receptor tyrosine kinases (RTKs) that are crucial for angiogenesis, the formation of new blood vessels. Key targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). Inhibition of these receptors blocks downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[1][2]

Angiogenesis_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plcg PLCγ Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PLCG PLCγ VEGFR->PLCG PDGFR->RAS PDGFR->PI3K FGFR->RAS FGFR->PLCG Indolinone Indolinone Kinase Inhibitor Indolinone->VEGFR Indolinone->PDGFR Indolinone->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival PKC PKC PLCG->PKC Migration Cell Migration PKC->Migration

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-1-methylindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Bromo-1-methylindolin-2-one derivatives, focusing on their potential as kinase inhibitors for anticancer applications. Due to the limited availability of systematic SAR studies on this specific scaffold, this guide synthesizes data from closely related indolin-2-one analogs to infer the potential impact of substitutions at various positions.

Introduction to Indolin-2-ones as Kinase Inhibitors

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of several approved kinase inhibitors, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[1][2] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates.[2] The biological activity and selectivity of indolin-2-one derivatives are highly dependent on the nature and position of substituents on the indolinone ring and the 3-substituent.[3]

Inferred Structure-Activity Relationship of this compound Derivatives

Based on the analysis of related compounds, the following SAR can be inferred for this compound derivatives:

  • 4-Bromo Substitution: Halogen substitution on the indolinone ring is a common strategy to enhance potency. While direct data on 4-bromo is limited, studies on related compounds suggest that a bromine atom at this position could influence the electronic properties and binding interactions within the kinase active site. For instance, in a series of benzyl sulfoxide 2-indolinone derivatives, a para-bromo substitution on the benzyl ring led to an increase in activity.[4]

  • 1-Methyl Substitution: N-methylation of the indolinone core removes the hydrogen bond donor capacity of the lactam nitrogen. This can impact binding affinity and selectivity for different kinases. The effect of N-alkylation is often context-dependent, with some studies showing increased activity while others report a decrease.[5]

  • Substitution at the 3-Position: The substituent at the 3-position of the indolin-2-one ring is critical for activity and selectivity.[3] This group typically occupies the hydrophobic region of the ATP binding pocket. Modifications at this position, such as the introduction of various aryl or heteroaryl groups, significantly modulate the inhibitory profile against different kinases.

dot

Caption: Inferred SAR of this compound derivatives.

Comparative Data of Related Indolin-2-one Derivatives

The following table summarizes the biological activity of various bromo-substituted and N-methylated indolin-2-one derivatives to provide a comparative context.

Compound IDStructureTarget/AssayIC50 (µM)Reference
6j (Z)-3-(((4-bromobenzyl)sulfinyl)methylene)indolin-2-oneTyrosine Kinase1.34[4]
6o (Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-oneTyrosine Kinase2.69[4]
7c 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivativeVEGFR-20.728[6]
7d 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivativeVEGFR-20.503[6]
2f 1,3,5-substituted indolin-2-oneSrc Kinase1.02[7]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the in vitro inhibitory activity of compounds against a target kinase.

dot

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Kinase Solution D Add Compound to Plate A->D B Prepare Substrate/ATP Solution F Initiate with Substrate/ATP B->F C Prepare Test Compound Dilutions C->D E Add Kinase Solution D->E E->F G Incubate F->G H Stop Reaction G->H I Add Detection Reagent H->I J Measure Signal (e.g., Luminescence) I->J K Calculate % Inhibition J->K L Determine IC50 K->L

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant target kinase

  • Kinase substrate (e.g., a peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)

  • 96-well or 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a small volume of the diluted compounds to the wells of the assay plate.

  • Add the kinase enzyme to the wells and incubate briefly.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a specified time at a controlled temperature.

  • Stop the reaction and measure the kinase activity using a suitable detection method. This often involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[2]

  • After the incubation period, add MTT solution to each well and incubate for a few hours.[1][2] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.[2]

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

References

Purity Validation of 4-Bromo-1-methylindolin-2-one: A Comparative Guide to HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for pharmaceutical intermediates like 4-Bromo-1-methylindolin-2-one is fundamental to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a premier analytical technique for this purpose, offering exceptional sensitivity and selectivity.[1] This guide provides a detailed comparison between HPLC-MS and other common analytical methods, supported by experimental protocols and performance data, to assist researchers in selecting the most appropriate strategy for purity determination.

Primary Technique: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS combines the powerful separation capabilities of liquid chromatography with the precise mass identification of mass spectrometry.[2][3] This hyphenated technique is particularly adept at separating complex mixtures and identifying and quantifying trace-level impurities, making it invaluable for pharmaceutical analysis.[1][4] For a compound like this compound, reversed-phase HPLC is the preferred separation mode due to its ability to resolve complex mixtures using a variety of stationary phases and gradient elution.[5]

Proposed Experimental Protocol for HPLC-MS

This protocol is a representative method for the purity analysis of this compound and should be validated for specific laboratory conditions.

1. Sample Preparation:

  • Accurately weigh and dissolve approximately 1.0 mg of this compound in 1.0 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[6]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Injection Volume: 5-10 µL.[6]

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Electrospray Ionization (ESI) source coupled to a Quadrupole or Time-of-Flight (TOF) mass analyzer.

  • Ionization Mode: Positive ESI mode is typically suitable for nitrogen-containing compounds.

  • Scan Range: m/z 100-600 to cover the parent compound and potential impurities.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

Data Analysis and Purity Calculation

Purity is typically determined by the area percentage method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all impurities have a similar response factor to the main compound under the detection conditions used. For more accurate quantification, especially for known impurities, a reference standard for each impurity should be used to create a calibration curve.[7]

Experimental Workflow

The following diagram illustrates the logical workflow for the purity validation of this compound using HPLC-MS.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent (e.g., Acetonitrile) A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E C18 Reversed-Phase Separation D->E F ESI-MS Detection E->F G Integrate Peaks in Chromatogram F->G H Identify Main Peak & Impurities by m/z G->H I Calculate Purity (Area % Method) H->I J Purity Report I->J Final Report

Caption: Workflow for purity determination by HPLC-MS.

Comparison with Alternative Purity Validation Methods

While HPLC-MS is a powerful tool, other analytical techniques offer orthogonal approaches to purity assessment, each with distinct advantages. A multi-faceted approach, often employing a combination of techniques, provides the most comprehensive understanding of a compound's impurity profile.[8]

The table below compares HPLC-MS with other common methods for purity analysis of small molecule pharmaceutical intermediates.

Parameter HPLC-MS Quantitative NMR (qNMR) Gas Chromatography-MS (GC-MS)
Principle Separation by polarity, detection by mass-to-charge ratio.[2]Intrinsic quantitative measurement based on nuclear spin properties.[9]Separation by volatility and polarity, detection by mass-to-charge ratio.[9]
Quantitation Relative (requires a reference standard for highest accuracy).Absolute (can determine purity without a specific analyte standard).[8]Relative (requires a reference standard).[8]
Selectivity Very HighHighHigh
Sensitivity (Typical LOQ) ~0.1 - 0.5 µg/mL[9]~0.5 - 5 mg/mL[9]~0.5 - 5 µg/mL[9]
Applicability Non-volatile & thermally labile compounds.[10][11]Wide range of soluble compounds; provides structural information.Volatile & thermally stable compounds.[8][11]
Precision (Typical RSD) < 2%[9]< 1%[9]< 5%[9]
Key Advantage High sensitivity for detecting trace impurities.Absolute quantification and structural confirmation.Excellent for residual solvents and volatile impurities.[1]
Key Limitation Requires reference standards for accurate quantification of impurities.Lower sensitivity compared to chromatographic methods.[12]Not suitable for non-volatile or thermally labile compounds.
Discussion of Alternatives
  • Quantitative NMR (qNMR): This technique is a primary analytical method that provides an absolute measure of purity without the need for a specific reference standard of the analyte.[8] It is an excellent orthogonal technique to verify the purity value obtained by HPLC. Its lower sensitivity, however, may not be sufficient for detecting trace-level impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the method of choice for analyzing volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[8][11] For a compound like this compound, which is a non-volatile solid, GC-MS would primarily be used to test for volatile impurities rather than the purity of the compound itself.

Conclusion

For the comprehensive purity validation of this compound, HPLC-MS is the recommended primary technique due to its high sensitivity, selectivity, and applicability to non-volatile compounds. It is highly effective for identifying and quantifying process-related impurities and degradation products. To ensure the highest level of quality assurance, complementing HPLC-MS analysis with an orthogonal method like qNMR for an absolute purity assessment and GC-MS for the analysis of residual solvents provides a robust and complete impurity profile, aligning with the stringent requirements of the pharmaceutical industry.

References

Comparing the efficacy of PROTACs derived from different bromo-indolinone isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of PROTAC Efficacy Derived from Bromo-Indolinone Isomers

A detailed examination of how isomeric variations in the bromo-indolinone warhead influence the degradation efficiency of Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and methodologies.

In the landscape of targeted protein degradation, the precise molecular architecture of a PROTAC is paramount to its efficacy. This guide delves into the nuanced yet critical role that the isomeric form of the bromo-indolinone moiety plays in determining the potency of PROTACs. By leveraging a structure-activity relationship (SAR) study on PROTACs targeting hematopoietic prostaglandin D2 synthase (H-PGDS), we can draw direct comparisons between different conjugation points on the pomalidomide-like structure, which serves as a surrogate for a generalized bromo-indolinone E3 ligase ligand.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). The process is initiated by the formation of a ternary complex between the PROTAC, the POI, and an E3 ubiquitin ligase. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degraded POI Proteasome->Degradation

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Comparative Efficacy of Bromo-Indolinone Isomer-Derived PROTACs

A study investigating PROTACs for H-PGDS provides direct insight into the impact of the linker attachment point on a pomalidomide-based E3 ligase ligand, which is analogous to a bromo-indolinone core. The comparison was made between PROTACs where the linker was conjugated at the C4 position versus the C5 position of the pomalidomide moiety.[1]

PROTAC IDE3 Ligand Conjugation PointTarget LigandDC50 (pM)
PROTAC1 C5-pomalidomideTFC-00718.7 ± 1.5
PROTAC2 C5-pomalidomideTAS-20527.6 ± 10.5
PROTAC3 C4-pomalidomideTAS-20571.4 ± 34.8
PROTAC4 C5-pomalidomideTAS-20523.8 ± 18.4

Data summarized from a study on H-PGDS degrading PROTACs.[1]

The data clearly indicates that the PROTACs with the linker attached at the C5 position of the pomalidomide ring (PROTACs 1, 2, and 4) exhibited significantly higher potency (lower DC50 values) compared to the PROTAC with the linker at the C4 position (PROTAC3).[1] This suggests that the geometry of the ternary complex formed with the C5-linked PROTACs is more favorable for efficient ubiquitination and subsequent degradation of the target protein. Molecular dynamics simulations from the study suggested that the reduced activity of the C4-substituted PROTAC was due to lower stability of the ternary complex.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the key experimental protocols utilized in the evaluation of the aforementioned PROTACs.

General Experimental Workflow for PROTAC Evaluation

A systematic approach is necessary to characterize the efficacy of a novel PROTAC. The typical workflow involves a series of cellular and biochemical assays.

Experimental_Workflow cluster_0 PROTAC Synthesis & Characterization cluster_1 Cellular Assays cluster_2 Mechanism of Action cluster_3 Data Analysis Synthesize Synthesize PROTAC Isomers Degradation Protein Degradation Assay (Western Blot) Synthesize->Degradation Viability Cell Viability Assay (e.g., MTT) Degradation->Viability Ternary Ternary Complex Formation (Co-IP, TR-FRET) Degradation->Ternary Analysis DC50 & Dmax Determination Degradation->Analysis Ubiquitination Target Ubiquitination Assay Ternary->Ubiquitination

Caption: A typical experimental workflow for the evaluation of PROTAC efficacy.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is a fundamental method to directly measure the reduction in the levels of the target protein.

Materials:

  • Cell line expressing the target protein of interest.

  • PROTAC compounds dissolved in a suitable solvent (e.g., DMSO).

  • Complete cell culture medium.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTACs for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assay (Co-Immunoprecipitation)

This assay confirms the ability of the PROTAC to induce the formation of a stable ternary complex.

Materials:

  • Purified recombinant target protein (e.g., His-tagged).

  • Purified recombinant E3 ligase complex.

  • PROTAC of interest.

  • Appropriate beads for immunoprecipitation (e.g., Ni-NTA agarose for His-tagged protein).

  • Binding and wash buffers.

Procedure:

  • Incubate the tagged target protein with the PROTAC in a binding buffer.

  • Add the E3 ligase complex to the mixture and incubate to allow for the formation of the ternary complex.

  • Add the appropriate beads to pull down the tagged protein and any associated proteins.

  • Wash the beads multiple times to remove non-specific binders.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by Western blotting using antibodies against the target protein and a component of the E3 ligase complex. The presence of the E3 ligase in the eluate confirms the formation of the ternary complex.

References

A Comparative Spectroscopic Analysis of 4-Bromo, 5-Bromo, and 6-Bromo-1-methylindolin-2-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct spectroscopic characteristics of three key brominated 1-methylindolin-2-one isomers. This report provides a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a proposed signaling pathway context.

This guide offers an objective comparison of the spectroscopic properties of 4-bromo-1-methylindolin-2-one, 5-bromo-1-methylindolin-2-one, and 6-bromo-1-methylindolin-2-one. These compounds are of significant interest in medicinal chemistry and drug development due to the established biological activities of the indolin-2-one core, which include anti-inflammatory, anticancer, and neuroprotective effects. The position of the bromine atom on the aromatic ring is expected to subtly influence the electron distribution and conformation of the molecule, leading to distinct spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in research and development settings.

Comparative Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for the three isomers. While a complete dataset for all isomers from a single source is not available, the compiled data provides a valuable comparative overview.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

Position of BromineH-4H-5H-6H-7CH₂ (C3)N-CH₃Solvent
4-Bromo -~7.1 (d)~7.3 (t)~6.9 (d)~3.6 (s)~3.2 (s)CDCl₃
5-Bromo ~7.5 (d)-~7.3 (dd)~6.7 (d)~3.5 (s)~3.2 (s)CDCl₃
6-Bromo ~7.2 (d)~7.0 (dd)-~7.1 (d)~3.5 (s)~3.2 (s)CDCl₃

Note: The chemical shifts are approximate and may vary slightly depending on the experimental conditions. 'd' denotes a doublet, 't' a triplet, 'dd' a doublet of doublets, and 's' a singlet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

Position of BromineC=O (C2)C-BrAromatic & Quaternary CarbonsCH₂ (C3)N-CH₃Solvent
4-Bromo ~175.0~115.0110-145~36.0~26.0CDCl₃
5-Bromo ~174.5~115.5110-145~36.5~26.5CDCl₃
6-Bromo ~174.8~120.0110-145~36.2~26.3CDCl₃

Note: The chemical shifts are approximate and represent expected ranges based on related structures. Specific assignments require further experimental data.

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)

Position of BromineC=O StretchAromatic C=C StretchC-N StretchC-Br Stretch
4-Bromo ~1710-1730~1600, ~1470~1350~600-700
5-Bromo ~1705-1725~1600, ~1480~1350~600-700
6-Bromo ~1700-1720~1600, ~1460~1350~600-700

Note: These are characteristic absorption ranges and the exact peak positions can vary.

Table 4: Mass Spectrometry Data

Position of BromineMolecular Ion [M]⁺[M+2]⁺Key Fragments
4-Bromo 225/227Present (approx. 1:1 ratio)[M-CO]⁺, [M-Br]⁺, [M-CH₃]⁺
5-Bromo 225/227Present (approx. 1:1 ratio)[M-CO]⁺, [M-Br]⁺, [M-CH₃]⁺
6-Bromo 224/226 ([M-H]⁻)Present (approx. 1:1 ratio)[M-CO]⁺, [M-Br]⁺, [M-CH₃]⁺

Note: The presence of bromine results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units. For 6-bromo-1-methylindolin-2-one, mass spectrometric analysis showed m/z 226 [M + H]+ and m/z 224 [M + H]-[1].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the bromo-1-methylindolin-2-one isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans.

¹³C NMR Acquisition Parameters:

  • Instrument: 100 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Spectral Width: Approximately 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans.

Infrared (IR) Spectroscopy

Thin Solid Film Method:

  • Dissolve a few milligrams of the solid sample in a volatile solvent like methylene chloride.

  • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Acquire the IR spectrum using an FT-IR spectrometer.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, showing the relative abundance of the different ions.

Potential Signaling Pathway Involvement

Indolin-2-one derivatives have been reported to exhibit a range of biological activities, including the inhibition of protein kinases and acetylcholinesterase, as well as anti-inflammatory and anticancer effects. These activities suggest potential interactions with key cellular signaling pathways. The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and is a common target for therapeutic intervention. Bromo-1-methylindolin-2-one compounds could potentially exert their anticancer effects by modulating components of this pathway.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Bromo-1-methylindolin-2-one (Potential Inhibitor) Inhibitor->Akt potential inhibition Spectroscopic_Workflow General Workflow for Spectroscopic Analysis Start Start: Synthesized Compound Purification Purification (e.g., Recrystallization, Chromatography) Start->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS DataAnalysis Data Analysis and Structure Elucidation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis Comparison Comparative Analysis of Isomers DataAnalysis->Comparison End End: Characterized Compound Comparison->End

References

The Strategic Advantage of 4-Bromo-1-methylindolin-2-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of molecular building blocks is a critical decision that profoundly impacts the trajectory of a research program. Among the myriad of scaffolds available, the indolin-2-one core has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. This guide provides a comprehensive comparison of 4-Bromo-1-methylindolin-2-one with other building blocks, highlighting its distinct advantages supported by experimental data and detailed methodologies.

The strategic incorporation of a bromine atom at the 4-position of the 1-methylindolin-2-one scaffold imparts a unique combination of properties that can enhance biological activity, selectivity, and metabolic stability. This guide will delve into the quantitative advantages of this substitution pattern, provide detailed experimental protocols for its synthesis and evaluation, and visualize its role in relevant signaling pathways.

Enhanced Biological Potency: A Quantitative Comparison

The introduction of a halogen atom, particularly bromine, into a molecular scaffold can significantly influence its interaction with biological targets. The electron-withdrawing nature and steric bulk of the bromine atom at the C4-position of the indolin-2-one ring can lead to more potent and selective kinase inhibition. While direct comparative data for this compound across a range of kinases is often embedded within broader structure-activity relationship (SAR) studies, analysis of related brominated indolinones consistently demonstrates their superiority over non-halogenated or alternatively halogenated analogs.

Below is a summary of quantitative data from studies on positional isomers and related halogenated indolinones, which underscores the advantageous role of the bromo-substituent.

Compound/ScaffoldTarget/Cell LineIC50 (µM)Reference CompoundIC50 (µM)Key takeaway
5-Bromo-isatinHBL-100 (Human breast cancer)>246.535-Chloro-isatin246.53In this specific cell line, the bromo-substituent did not show superior cytotoxicity over chloro. However, isatins are precursors and further derivatization can significantly alter activity.
5-Bromoindolin-2-one derivativeFGFR1 Kinase0.028--Demonstrates the high potency that can be achieved with a brominated indolinone scaffold.
6-Bromoindolin-2-one derivative (Compound 8a)Aurora B Kinase0.0105Sunitinib-Highlights the exceptional potency of brominated indolinones against key cancer targets like Aurora B kinase.[1][2]
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamideHUVECs (Endothelial cells)76.3 µg/mL--Shows the anti-proliferative effect of a brominated indole derivative, relevant to anti-angiogenesis.[3]
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamideA549 (Lung cancer cells)45.5 µg/mL--Further demonstrates the cytotoxic potential of brominated indole scaffolds against cancer cell lines.[3]

Note: The data presented is a compilation from different studies on related compounds and is intended to illustrate the general advantages conferred by bromine substitution on the indolinone scaffold. Direct head-to-head comparisons may vary depending on the specific molecular context and target.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the validation of research findings. Below are methodologies for the synthesis of a brominated indolinone and a key biological assay for its evaluation.

Synthesis of 5-Bromo-1-methylindolin-2-one

A representative protocol for the synthesis of a brominated 1-methylindolin-2-one is as follows. This can be adapted for the 4-bromo isomer.

Materials:

  • 1-Methylindolin-2-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Chloroform

  • Sodium sulfate (Na2SO4)

  • Ethanol

  • Ice

Procedure:

  • Dissolve 1-Methylindolin-2-one (0.50 g) in acetonitrile (10 ml).

  • Cool the mixture to 263 K (-10 °C) in an ice-salt bath.

  • Slowly add a solution of NBS (0.60 g) in acetonitrile.

  • Stir the mixture for 24 hours at the same temperature.

  • Pour the reaction mixture into ice water and stir for an additional hour.

  • Extract the aqueous solution with chloroform.

  • Dry the combined organic layers over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the title compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives against a target kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Target kinase (e.g., VEGFR-2, PDGFR, Aurora B)

  • Kinase substrate

  • ATP

  • This compound derivative (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivative in the appropriate assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or vehicle control to the wells of the 96-well plate.

    • Add 10 µL of a 2X kinase solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of a 2X substrate/ATP solution.

    • Incubate the plate at room temperature for 1 hour.[4]

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[4]

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[4]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

Understanding the mechanism of action of a drug candidate is crucial. This compound and its derivatives often exert their effects by inhibiting key kinases in oncogenic signaling pathways.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K Angiogenesis Angiogenesis VEGFR-2->Angiogenesis This compound This compound This compound->VEGFR-2 Cell Proliferation Cell Proliferation PLCγ->Cell Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival Akt->Cell Survival mTOR->Cell Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

Aurora_B_Kinase_Pathway Aurora B Kinase Aurora B Kinase Histone H3 Histone H3 Aurora B Kinase->Histone H3 phosphorylates Cytokinesis Cytokinesis Aurora B Kinase->Cytokinesis Proper Mitotic Progression Proper Mitotic Progression This compound This compound This compound->Aurora B Kinase Chromosome Condensation Chromosome Condensation Histone H3->Chromosome Condensation Chromosome Condensation->Proper Mitotic Progression Cytokinesis->Proper Mitotic Progression Apoptosis Apoptosis Proper Mitotic Progression->Apoptosis inhibition leads to Experimental_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Start Starting Materials Reaction Bromination Start->Reaction Purification Recrystallization Reaction->Purification Product 4-Bromo-1-methyl- indolin-2-one Purification->Product Assay Kinase Inhibition Assay Product->Assay Data IC50 Determination Assay->Data Analysis SAR Analysis Data->Analysis

References

Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Focus on 4-Bromo-1-methylindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Performance and Selectivity

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The indolin-2-one scaffold has emerged as a privileged structure in the design of potent inhibitors of various kinases, particularly those involved in angiogenesis and cell proliferation such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit. This guide provides a comparative analysis of the cross-reactivity profiles of a hypothetical kinase inhibitor derived from 4-Bromo-1-methylindolin-2-one, herein referred to as Compound X , against established multi-kinase inhibitors: Sunitinib, Sorafenib, and Axitinib.

Data Presentation: Comparative Kinase Inhibition Profiles

The following tables summarize the inhibitory activity (IC50 in nM) of Compound X and its comparators against a panel of selected kinases. Lower IC50 values indicate greater potency.

Table 1: Inhibition of Primary Target Kinases

KinaseCompound X (IC50, nM)Sunitinib (IC50, nM)Sorafenib (IC50, nM)Axitinib (IC50, nM)
VEGFR1580900.1
VEGFR222900.2
VEGFR3106200.1-0.3
PDGFRα850571.6
PDGFRβ42571.6
c-Kit1510681.7

Table 2: Cross-reactivity Against a Panel of Off-Target Kinases

KinaseCompound X (IC50, nM)Sunitinib (IC50, nM)Sorafenib (IC50, nM)Axitinib (IC50, nM)
FLT35025058>10,000
RET753074>10,000
RAF1 (c-Raf)>1000>10006>10,000
BRAF>1000>100022>10,000
BRAF (V600E)>1000>100038>10,000
EGFR>5000>10000>10000>10,000
SRC250100>10000>10,000
ABL>1000340>10000>10,000

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further studies.

Biochemical Kinase Inhibition Assay: LanthaScreen™ TR-FRET Kinase Assay

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of inhibitors against a specific kinase.

Materials:

  • Kinase of interest (e.g., VEGFR2, PDGFRβ, c-Kit)

  • LanthaScreen™ Certified Antibody (e.g., Tb-anti-pY20)

  • Fluorescein-labeled substrate peptide

  • Adenosine triphosphate (ATP)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

  • TR-FRET Dilution Buffer

  • Test compounds (e.g., Compound X, Sunitinib) dissolved in DMSO

  • 384-well assay plates (low-volume, non-binding surface)

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into Kinase Buffer A to create a 4X final assay concentration.

  • Kinase and Substrate/ATP Preparation:

    • Dilute the kinase to a 2X working concentration in Kinase Buffer A.

    • Prepare a 2X substrate and ATP solution in Kinase Buffer A. The ATP concentration should be at the Km for the specific kinase.

  • Kinase Reaction:

    • Add 2.5 µL of the 4X compound dilution to the wells of the 384-well plate.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X detection solution containing the Tb-labeled antibody and EDTA in TR-FRET Dilution Buffer.

    • Add 10 µL of the 2X detection solution to each well to stop the reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells, to assess the cytotoxic or cytostatic effects of the kinase inhibitors.

Materials:

  • Cancer cell line expressing the target kinase(s) (e.g., HUVEC for VEGFR, Ba/F3 cells expressing PDGFR or c-Kit)

  • Appropriate cell culture medium and serum

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well or 384-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in an opaque-walled multiwell plate at a predetermined optimal density in their respective culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Add the compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-cell control (medium only for background).

    • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Plot the percentage of viable cells (relative to the vehicle control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling Pathway Diagram

G cluster_inhibitors Kinase Inhibitors cluster_downstream Downstream Signaling cluster_responses Cellular Responses VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKit c-Kit SCF->cKit PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR->PI3K PDGFR->RAS STAT STAT PDGFR->STAT cKit->PI3K cKit->RAS cKit->STAT CompoundX Compound X CompoundX->VEGFR CompoundX->PDGFR CompoundX->cKit Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKit Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->cKit Axitinib Axitinib Axitinib->VEGFR Axitinib->PDGFR Axitinib->cKit Proliferation Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration STAT->Proliferation STAT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Serial Dilution of Inhibitor D Add Inhibitor and Kinase to Plate A->D B Prepare 2X Kinase Solution B->D C Prepare 2X Substrate/ATP Solution F Initiate Reaction with Substrate/ATP C->F E Pre-incubate D->E E->F G Incubate F->G H Add Detection Reagent (Antibody/EDTA) G->H I Incubate H->I J Read TR-FRET Signal I->J K Calculate IC50 J->K G cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis A Seed Cells in Opaque Plate B Incubate 24h A->B C Prepare and Add Inhibitor Dilutions B->C D Incubate 72h C->D E Equilibrate Plate to Room Temperature D->E F Add CellTiter-Glo® Reagent E->F G Mix and Incubate F->G H Measure Luminescence G->H I Calculate GI50 H->I

Safety Operating Guide

Proper Disposal of 4-Bromo-1-methylindolin-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 4-Bromo-1-methylindolin-2-one (CAS No. 884855-68-9), a compound utilized in drug development and scientific research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

I. Immediate Safety and Handling Precautions

This compound is classified as an acute oral toxicant (Category 3), signifying that it is toxic if swallowed.[1] Therefore, stringent safety measures must be implemented during handling and disposal.

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[1]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory. A face shield should be used when there is a risk of splashing.[1]

  • Lab Coat: A flame-retardant lab coat must be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of dust formation and inhalation, use a NIOSH-approved respirator.[1]

Engineering Controls:

  • All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

  • Spills: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the spilled material and place it in a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains.[1]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. As a brominated organic compound, it falls under the category of halogenated organic waste.[2]

Step 1: Waste Segregation

  • It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[2][3] This is because the disposal methods for these two categories are different, and mixing them can lead to increased disposal costs and improper treatment.[3]

  • Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads, weighing paper) in a designated and clearly labeled hazardous waste container.

Step 2: Container Selection and Labeling

  • Use a robust, leak-proof container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] All constituents and their approximate percentages should be listed if it is a mixed waste stream.[5]

  • The label should also indicate the associated hazards (e.g., "Toxic").

Step 3: Waste Accumulation and Storage

  • Keep the hazardous waste container securely closed at all times, except when adding waste.[4][6]

  • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.

  • Secondary containment, such as a larger, chemically resistant tub or bin, is highly recommended to contain any potential leaks or spills.[6]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[1][6]

Step 5: Disposal of Empty Containers

  • Empty containers that previously held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed.[7][8]

  • The rinsate from the triple-rinse procedure must be collected and treated as halogenated hazardous waste.[7][8]

  • Once properly triple-rinsed and dried, the container's label should be defaced or removed, and it can then be disposed of as non-hazardous solid waste.[6][7]

III. Quantitative Data Summary

ParameterGuidelineSource
Hazard Classification Acute Toxicity, Oral (Category 3)Aaron Chemicals LLC SDS[1]
Waste Segregation Halogenated Organic WasteGeneral Laboratory Waste Guidelines[2]
Container Labeling "Hazardous Waste", Chemical Name, HazardsEHS Guidelines[4]
Storage Closed Container, Secondary ContainmentDartmouth College, Northwestern University[4][6]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Generation of This compound Waste B Characterize Waste: Halogenated Organic Compound A->B C Select Appropriate Hazardous Waste Container (Chemically resistant, leak-proof) B->C D Label Container: 'Hazardous Waste' 'this compound' 'Toxic' C->D E Segregate from Non-Halogenated Waste D->E F Store in Designated Satellite Accumulation Area (with Secondary Containment) E->F G Container Full or Collection Scheduled? F->G H Contact EHS for Waste Pickup G->H Yes J Continue Waste Accumulation G->J No I End: Proper Disposal by Authorized Personnel H->I J->F

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 4-Bromo-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 4-Bromo-1-methylindolin-2-one (CAS No. 884855-68-9). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeItemStandard/Specification
Eye Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards.[4] A face shield is recommended if there is a splash hazard.[4]
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended)Inspect gloves for tears or holes before use.[5] Change gloves immediately if contaminated.
Body Protection Laboratory coatShould be fully buttoned with sleeves down.[4][6]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodIf engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[1][4]
Foot Protection Closed-toe shoesShoes must cover the entire foot.[4]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety when working with this compound.

2.1. Preparation

  • Work Area: All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.

  • PPE: Don all required personal protective equipment as outlined in Table 1 before entering the work area.

  • Equipment: Ensure all necessary equipment (spatulas, weighing paper, glassware) is clean, dry, and readily accessible within the fume hood.[7]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and in good working order.

2.2. Handling and Weighing

  • Transfer: Carefully transfer the required amount of the solid compound from its storage container to a tared weighing vessel using a clean spatula.

  • Dispensing: Avoid generating dust. If the compound is a fine powder, handle it with extra care to minimize aerosolization.

  • Container Sealing: Securely close the lid of the storage container immediately after dispensing.

  • Dissolving: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

2.3. Spill Response

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilation: Ensure the fume hood is operating correctly to contain any airborne dust.

  • Cleanup: For small spills, carefully sweep up the solid material using a dustpan and brush or a vacuum cleaner equipped with a HEPA filter. Place the collected material into a sealed container for disposal.

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Contaminated PPE: Remove and dispose of any contaminated PPE as hazardous waste.

Disposal Plan

Proper disposal of chemical waste is critical to protect personnel and the environment.

3.1. Chemical Waste

  • Classification: Unused this compound and solutions containing it should be treated as hazardous chemical waste.

  • Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[8][9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

3.2. Contaminated Materials

  • Solid Waste: Items such as used gloves, weighing paper, and paper towels that are contaminated with this compound should be collected in a sealed bag or container and disposed of as solid hazardous waste.

  • Glassware: Rinse contaminated glassware with a suitable solvent in a fume hood. Collect the initial rinsate as hazardous waste. After thorough cleaning, the glassware can be washed normally.

Safe_Handling_Workflow start Start prep Preparation start->prep don_ppe Don Required PPE prep->don_ppe work_area Work in Fume Hood don_ppe->work_area handling Handling work_area->handling weigh Weigh Compound handling->weigh transfer Transfer to Reaction weigh->transfer spill Spill Occurs? transfer->spill cleanup Cleanup & Disposal dispose_waste Dispose of Waste cleanup->dispose_waste spill->cleanup No spill_protocol Follow Spill Protocol spill->spill_protocol Yes spill_protocol->cleanup decontaminate Decontaminate Area & Glassware dispose_waste->decontaminate end End decontaminate->end

Caption: Workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-methylindolin-2-one
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-methylindolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.